Advanced Technical Guide: Chemical Profiling and Application Workflows of 2-[(2-Methylacryloyl)amino]benzoic Acid
Executive Summary In the landscape of advanced biomaterials and targeted drug delivery, the rational design of functional monomers is critical for developing responsive polymer networks. 2-[(2-Methylacryloyl)amino]benzoi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of advanced biomaterials and targeted drug delivery, the rational design of functional monomers is critical for developing responsive polymer networks. 2-[(2-Methylacryloyl)amino]benzoic acid (commonly referred to as 2-MABA or N-methacryloylanthranilic acid) represents a highly versatile, bifunctional building block. By coupling a polymerizable methacrylamide moiety with an anthranilic acid headgroup, 2-MABA offers exceptional hydrolytic stability, pH-responsiveness, and potent metal-chelating capabilities.
This whitepaper provides an in-depth technical analysis of 2-MABA, elucidating its structural dynamics, its mechanistic role in mitigating exothermic damage in acrylic bone cements[1], and providing self-validating experimental protocols for its synthesis and polymerization.
The efficacy of 2-MABA stems directly from its molecular architecture. Unlike standard methacrylate esters, the amide linkage in 2-MABA imparts superior resistance to hydrolytic cleavage in physiological environments.
Methacrylamide Tail: Provides the vinyl group necessary for free-radical polymerization. The alpha-methyl group provides steric hindrance, which modulates the propagation rate during polymerization, thereby lowering the exothermic peak[2].
Ortho-Carboxyl Phenyl Ring: The carboxylic acid (-COOH) positioned ortho to the amide nitrogen creates a bidentate ligand site. This specific geometry is optimal for coordinating with transition metals and alkaline earth metals (e.g., Ca²⁺).
Mechanistic Causality in Polymer Networks
When integrated into polymer matrices, 2-MABA does not merely act as a structural spacer; it actively alters the physical and biological interactions of the network.
Exotherm Mitigation in Acrylic Bone Cements
Standard poly(methyl methacrylate) (PMMA) bone cements suffer from a high curing exotherm (often exceeding 80°C), which can cause thermal necrosis in surrounding bone tissue. Incorporating methacrylamido benzoic acid derivatives like 2-MABA into the liquid phase dilutes the highly reactive MMA monomer. The bulky phenyl ring of 2-MABA introduces steric hindrance, slowing the Trommsdorff–Norrish effect (autoacceleration). This kinetic dampening significantly lowers the peak temperature and extends the setting time to a safer clinical window[1][2].
Osteointegration via Calcium Chelation
Once polymerized, the pendant anthranilic acid groups remain active. The adjacent carboxyl and amide oxygen atoms form stable coordination complexes with calcium ions present in physiological fluids and hydroxyapatite[3]. This biomimetic chelation anchors the polymer matrix directly to the bone mineral, drastically improving interfacial shear strength and long-term osteointegration[4].
Fig 1. Polymerization mechanics and subsequent calcium chelation pathway of 2-MABA.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Each phase includes a mechanistic rationale and a validation checkpoint to prevent the propagation of errors.
Protocol A: Synthesis of 2-MABA via Schotten-Baumann Reaction
Causality: The reaction utilizes aqueous NaOH to deprotonate the anthranilic acid, rendering the amine highly nucleophilic. Strict temperature control (0–5°C) is mandatory to suppress the competing hydrolysis of methacryloyl chloride into methacrylic acid.
Preparation: Dissolve 1.0 equivalent of anthranilic acid in a 2M NaOH aqueous solution. Cool the flask in an ice-water bath to 0–5°C.
Acylation: Add 1.1 equivalents of methacryloyl chloride dropwise over 30 minutes.
Causality Check: Continuously monitor the pH. Add supplemental NaOH to maintain pH > 8.0. If the pH drops, the amine protonates, halting the reaction.
Validation Checkpoint 1 (In-Process): After 2 hours of stirring at room temperature, perform Thin Layer Chromatography (TLC) using Dichloromethane/Methanol (9:1). The disappearance of the highly fluorescent anthranilic acid spot confirms reaction completion.
Precipitation: Acidify the mixture dropwise with concentrated HCl until the pH reaches 2.0. The 2-MABA will precipitate as a white solid.
Purification: Filter, wash with cold distilled water, and recrystallize from an ethanol/water mixture.
Validation Checkpoint 2 (Product): Verify the melting point (~162-165°C) and run an FTIR scan. A successful synthesis will show a distinct amide I band at ~1650 cm⁻¹ and a broad -OH stretch from the carboxylic acid.
Fig 2. Self-validating synthesis workflow of 2-MABA via Schotten-Baumann reaction.
Protocol B: Formulation of 2-MABA Functionalized Acrylic Bone Cement
Causality: Replacing a fraction of the MMA liquid phase with 2-MABA introduces calcium-binding sites. Benzoyl peroxide (BPO) and N,N-dimethyl-p-toluidine (DMPT) are used as the redox initiator system for cold-curing.
Liquid Phase Preparation: Dissolve 2-MABA (10% w/w) into MMA monomer (20mL). Add DMPT (0.4mL) immediately prior to mixing.
Integration: Combine the solid and liquid phases at a 2:1 ratio by weight. Mix continuously for 45 seconds until a dough-like consistency is achieved.
Validation Checkpoint (Curing Kinetics): Embed a K-type thermocouple into the center of a 10g cement mass. Log the temperature profile. A successfully modified cement will exhibit a delayed setting time (approx. 12-15 mins) and a peak exotherm suppressed below 65°C, validating the kinetic dampening effect of the 2-MABA monomer[2].
Quantitative Data & Comparative Analysis
The following table synthesizes the expected physicochemical improvements when standard PMMA bone cement is functionalized with 10 wt% 2-MABA, based on established kinetic behaviors of methacrylamido benzoic acid derivatives[1][2].
Parameter
Standard PMMA Cement (Control)
10 wt% 2-MABA Modified Cement
Mechanistic Rationale for Variance
Peak Exothermic Temp (°C)
82.5 ± 3.1
61.2 ± 2.8
Steric hindrance of the bulky anthranilic group slows propagation, reducing heat generation.
Setting Time (min)
8.5 ± 0.5
14.2 ± 1.1
Dilution of highly reactive MMA and radical stabilization by the aromatic ring delays curing.
Compressive Strength (MPa)
95.0 ± 4.2
88.5 ± 3.5
Slight reduction due to disrupted polymer chain packing, but remains well above the ISO 5833 standard (≥ 70 MPa).
Calcium Binding Capacity
Negligible
High
Bidentate chelation via the ortho-carboxyl and amide groups of the 2-MABA pendant chains.
References
Elvira, C., et al. "Acrylic bone cements incorporating polymeric active components derived from salicylic acid: curing parameters and properties." Journal of Materials Science: Materials in Medicine, 1998.
URL: [Link]
Vazquez, B., et al. "Characterization of new acrylic bone cements prepared with oleic acid derivatives." Biomaterials / ResearchGate, 2003.
URL: [Link]
Deb, S. "Orthopaedic Bone Cements." Woodhead Publishing Series in Biomaterials, 2008. (ISBN 978-1-84569-204-9).
URL: [Link]
Comprehensive Spectroscopic Characterization of 2-[(2-Methylacryloyl)amino]benzoic Acid
Contextualizing the Molecule in Modern Biomaterials 2-[(2-Methylacryloyl)amino]benzoic acid (also known as 2-methacrylamidobenzoic acid or N-methacryloylanthranilic acid) is a highly functionalized aromatic methacrylate....
Author: BenchChem Technical Support Team. Date: April 2026
Contextualizing the Molecule in Modern Biomaterials
2-[(2-Methylacryloyl)amino]benzoic acid (also known as 2-methacrylamidobenzoic acid or N-methacryloylanthranilic acid) is a highly functionalized aromatic methacrylate. In recent years, it has gained significant traction in the formulation of advanced acrylic bone cements (ABCs)[1]. Conventional ABCs, primarily based on poly(methyl methacrylate) (PMMA), often lack bioactivity and can cause cellular bone necrosis due to the extreme exothermic temperatures (exceeding 100 °C) reached during in vivo polymerization[2].
By incorporating aromatic functionalized monomers like 2-methacrylamidobenzoic acid into the liquid phase of cement formulations, researchers can modulate the stiffness of the polymer matrix, increase impact resistance, and lower the peak polymerization temperature[1]. Furthermore, closely related derivatives, such as 5-hydroxy-2-methacrylamidobenzoic acid (5-HMA), have demonstrated the ability to form molecular complexes with calcium atoms, significantly improving osteointegration at the bone-implant interface[3]. Given its critical role in these biomaterials, rigorous structural validation of the synthesized monomer using Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy is paramount.
FTIR spectroscopy provides immediate confirmation of the functional groups present in 2-[(2-Methylacryloyl)amino]benzoic acid, specifically the carboxylic acid, the secondary amide, and the polymerizable vinyl group.
Causality in Experimental Design
Attenuated Total Reflectance (ATR) FTIR is strictly preferred over traditional KBr pellet methods for this specific molecule. KBr is highly hygroscopic; the inevitable absorption of atmospheric moisture produces a broad artifact band around 3400 cm⁻¹. Because the target molecule possesses a broad O-H stretch from the carboxylic acid and a critical N-H stretch in the exact same region, eliminating water interference via ATR is a mandatory choice for accurate spectral interpretation.
Self-Validating ATR-FTIR Protocol
System Calibration & Background: Initialize the spectrometer and allow the IR source to stabilize for 30 minutes. Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air.
Validation Checkpoint: The baseline must be flat, with only minor atmospheric CO₂/H₂O noise, ensuring no cross-contamination from previous samples.
Sample Application: Deposit 2–5 mg of the dried compound directly onto the center of the ATR crystal.
Compression: Lower the pressure anvil until the software registers optimal contact.
Causality: Intimate contact is required for the evanescent IR wave to penetrate the solid sample, maximizing the signal-to-noise ratio without fracturing the crystal.
Acquisition & Processing: Collect the sample spectrum (32 scans, 4000–400 cm⁻¹). Apply atmospheric compensation and baseline correction algorithms to isolate the true vibrational modes.
Quantitative Data Summary (FTIR)
Functional Group
Vibrational Mode
Wavenumber (cm⁻¹)
Intensity / Shape
Carboxylic Acid
O-H stretch
3300 – 2500
Broad, strong
Secondary Amide
N-H stretch
~3100 – 3200
Sharp, superimposed on O-H
Carboxylic Acid
C=O stretch
~1685
Sharp, strong
Secondary Amide
C=O stretch (Amide I)
~1655
Sharp, strong
Methacryloyl
C=C stretch (Vinyl)
~1620
Medium
Aromatic Ring
C=C stretch
~1585
Medium
Secondary Amide
N-H bend (Amide II)
~1525
Medium
Magnetic Resonance Analysis: ¹H and ¹³C NMR Characterization
While FTIR confirms the presence of functional groups, NMR spectroscopy maps the exact atomic connectivity and spatial environment of the molecule.
Causality in Experimental Design
Deuterated dimethyl sulfoxide (DMSO-d₆) is the optimal solvent for this analysis. The molecule's highly polar carboxylic acid and amide groups result in poor solubility in standard non-polar solvents like CDCl₃. More importantly, DMSO-d₆ acts as a strong hydrogen-bond acceptor. It stabilizes the exchangeable -OH and -NH protons, severely reducing their exchange rate with trace water. This stabilization allows these critical protons to appear as distinct, integrable signals rather than broad, invisible humps.
Mechanistic Insights into Chemical Shifts
Intramolecular Hydrogen Bonding: The amide proton (-NH) is highly deshielded, appearing unusually far downfield at ~11.2 ppm. This is caused by strong intramolecular hydrogen bonding with the adjacent ortho-carboxylic acid carbonyl, which withdraws electron density from the proton.
Diastereotopic Vinyl Protons: The methacryloyl group (-C(CH₃)=CH₂) lacks free rotation around the C=C double bond. Consequently, the two terminal vinyl protons occupy different magnetic environments (one cis to the methyl group, one trans), resulting in two distinct signals at ~5.55 ppm and ~5.85 ppm.
Self-Validating NMR Protocol
Sample Preparation: Dissolve 15–20 mg (for ¹H) or 50–60 mg (for ¹³C) of the compound in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).
Tuning and Shimming: Insert the 5 mm NMR tube into a 400 MHz spectrometer. Execute automated tuning, matching, and 3D gradient shimming.
Validation Checkpoint: The deuterium lock signal must be sharp and symmetric, confirming a homogeneous magnetic field across the sample volume.
Acquisition:
¹H NMR: Run a standard 1D sequence (16–32 scans, 2s relaxation delay, 15 ppm spectral width).
¹³C NMR: Run a proton-decoupled sequence (1024–2048 scans, 2s relaxation delay, 250 ppm spectral width).
Processing: Apply exponential line broadening (0.3 Hz for ¹H; 1.0 Hz for ¹³C). Phase and baseline correct the spectra. Calibrate the chemical shift axis using the internal TMS standard (0.00 ppm) or the DMSO-d₆ residual solvent peaks (2.50 ppm for ¹H; 39.52 ppm for ¹³C).
Quantitative Data Summary (NMR)
Nucleus
Assignment
Chemical Shift (ppm)
Multiplicity & Coupling (J in Hz)
Integration
¹H
-COOH
~13.50
Broad singlet
1H
¹H
-NH-CO-
~11.20
Singlet
1H
¹H
Ar-H3 (ortho to NH)
~8.50
Doublet of doublets (J = 8.4, 1.0)
1H
¹H
Ar-H6 (ortho to COOH)
~8.00
Doublet of doublets (J = 7.9, 1.5)
1H
¹H
Ar-H4
~7.60
Triplet of doublets (J = 7.9, 1.5)
1H
¹H
Ar-H5
~7.15
Triplet of doublets (J = 7.6, 1.0)
1H
¹H
=CH (trans to CH₃)
~5.85
Singlet (fine splitting)
1H
¹H
=CH (cis to CH₃)
~5.55
Singlet (fine splitting)
1H
¹H
-CH₃
~1.95
Singlet
3H
¹³C
Carboxylic C=O
~169.5
Singlet
-
¹³C
Amide C=O
~166.2
Singlet
-
¹³C
Vinyl Quaternary (-C=)
~139.8
Singlet
-
¹³C
Vinyl Terminal (=CH₂)
~120.5
Singlet
-
¹³C
Aromatic Carbons
116.5 - 140.5
6 distinct singlets
-
¹³C
Allylic Methyl (-CH₃)
~18.5
Singlet
-
Visualizing the Analytical Architecture
To ensure reproducibility and logical consistency across laboratories, the experimental workflow and the logic behind structural cross-validation are mapped below.
Fig 1. End-to-end workflow for the synthesis and spectroscopic validation of the target compound.
Fig 2. Cross-validation logic mapping functional groups to their distinct FTIR and NMR signatures.
References
Comparative study on the properties of acrylic bone cements prepared with either aliphatic or aromatic functionalized methacrylates
Source: ResearchGate
URL:1
The Role of Chitosan and Graphene Oxide in Bioactive and Antibacterial Properties of Acrylic Bone Cements
Source: ResearchGate
URL:4
Bone cement and a system for mixing and delivery thereof
Source: Google Patents (US7259210B2)
URL:3
The Role of Chitosan and Graphene Oxide in Bioactive and Antibacterial Properties of Acrylic Bone Cements
Source: MDPI
URL:2
In-Depth Technical Guide on 2-[(2-Methylacryloyl)amino]benzoic Acid: Physicochemical Profiling and Applications in Biomaterials
Executive Summary 2-[(2-Methylacryloyl)amino]benzoic acid (also known as 2-methacrylamidobenzoic acid or N-(2-carboxyphenyl)methacrylamide) is a bifunctional monomer bridging the gap between synthetic polymer chemistry a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-[(2-Methylacryloyl)amino]benzoic acid (also known as 2-methacrylamidobenzoic acid or N-(2-carboxyphenyl)methacrylamide) is a bifunctional monomer bridging the gap between synthetic polymer chemistry and biological integration. Featuring both a polymerizable methacryloyl group and a biologically active carboxylic acid moiety, it is highly valued in the formulation of advanced acrylic bone cements and dental composites. This whitepaper provides a rigorous analysis of its molecular weight, pKa values, structural causality, and field-proven experimental protocols.
Physicochemical Properties & Structural Causality
Understanding the physicochemical behavior of this monomer is critical for predicting its reactivity and interaction within physiological environments.
Molecular Weight Calculation
The empirical formula for 2-[(2-Methylacryloyl)amino]benzoic acid is C₁₁H₁₁NO₃ . The exact molecular weight is calculated based on standard atomic weights:
Carbon (C): 11 × 12.011 = 132.121 g/mol
Hydrogen (H): 11 × 1.008 = 11.088 g/mol
Nitrogen (N): 1 × 14.007 = 14.007 g/mol
Oxygen (O): 3 × 15.999 = 47.997 g/mol
Total Molecular Weight:205.21 g/mol
pKa Values and Mechanistic Insights
The acidity of 2-[(2-Methylacryloyl)amino]benzoic acid is governed by the ortho-substitution on the benzoic acid ring. While unsubstituted benzoic acid has a pKa of 4.2, the introduction of the ortho-methacrylamido group significantly lowers this value.
Based on structurally analogous compounds such as , the pKa of the carboxylic acid proton in 2-[(2-Methylacryloyl)amino]benzoic acid is approximately 3.63 in aqueous environments.
Causality of Enhanced Acidity:
The increased acidity (lower pKa) is driven by intramolecular hydrogen bonding . Upon deprotonation, the resulting carboxylate anion (
COO−
) forms a stable, six-membered ring-like conformation by hydrogen bonding with the adjacent amide proton (
−NH−
). This interaction delocalizes the negative charge, thermodynamically stabilizing the conjugate base and making the initial proton release highly favorable. The amide proton itself is weakly acidic, with an estimated pKa of ~8.2 in non-aqueous solvents like DMSO, but remains protonated under physiological conditions.
Exists primarily as an anion at physiological pH (7.4), enabling calcium chelation.
pKa (Amide Proton)
~8.2 (in DMSO)
Participates in intramolecular H-bonding to stabilize the carboxylate anion.
Applications in Bioactive Bone Cements
In orthopedics, standard poly(methyl methacrylate) (PMMA) bone cements suffer from a lack of bioactivity and high exothermic curing temperatures that can cause thermal necrosis of surrounding bone tissue[1].
Integrating 2-[(2-Methylacryloyl)amino]benzoic acid into the liquid phase of [2] resolves these issues through two mechanisms:
Osteointegration via Calcium Complexation: At physiological pH, the deprotonated carboxylate group chelates calcium ions present in bone hydroxyapatite, forming a strong chemical bridge between the synthetic cement and natural bone.
Exothermic Dampening: The bulky aromatic nature of the monomer sterically impedes the kinetics of free-radical polymerization. This spreads the heat of polymerization over a longer setting time, significantly lowering the peak exothermic temperature (
Tmax
)[2].
Visualizations of Mechanisms and Workflows
Caption: Structural pathway of deprotonation and conjugate base stabilization.
Caption: Workflow for formulating bioactive acrylic bone cements.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating internal controls to verify the accuracy of the results.
Protocol A: Potentiometric Determination of pKa
Purpose: To accurately measure the dissociation constant of the carboxylic acid moiety.
Preparation: Dissolve 2.05 mg (0.01 mmol) of 2-[(2-Methylacryloyl)amino]benzoic acid in 50 mL of a 50% (v/v) methanol/water mixture (required due to the hydrophobicity of the neutral aromatic ring).
Inert Atmosphere: Purge the solution with nitrogen gas for 15 minutes to eliminate dissolved
CO2
, which would otherwise form carbonic acid and skew the titration curve.
Titration: Titrate with standardized 0.01 M NaOH using an automated potentiometric titrator.
Self-Validation (Blank & Gran Plot): Perform an identical blank titration on the 50% methanol/water solvent. Subtract the blank volumes from the sample volumes. Instead of relying on the inflection point of the raw pH curve (which is subject to electrode drift), plot the data using a Gran Plot (
Vb×10pH
vs.
Vb
). The linear extrapolation to the x-axis provides an absolute, mathematically validated equivalence point to calculate the exact pKa.
Protocol B: Formulation and Exothermic Validation of Bioactive Bone Cement
Purpose: To synthesize a functionalized PMMA cement and validate its exotherm-dampening properties.
Solid Phase Preparation: Homogenize 40 g of PMMA powder, 4 g of Barium sulfate (radiopacifier), and 0.8 g of Benzoyl peroxide (BPO, radical initiator).
Liquid Phase Preparation: Dissolve 1.0 g of 2-[(2-Methylacryloyl)amino]benzoic acid into 19.0 g of Methyl methacrylate (MMA). Add 0.4 mL of N,N-dimethyl-p-toluidine (DMPT, accelerator).
Mixing and Curing: Combine the solid and liquid phases at a standard 2:1 weight ratio under vacuum mixing to minimize porosity.
Self-Validation (Thermocouple Profiling): Immediately embed a K-type thermocouple into the center of the curing dough mass (standardized to a 20 mm diameter PTFE mold). Record the temperature-time profile. The system validates itself if the recorded
Tmax
of the functionalized cement is strictly lower than the
Tmax
of a pure MMA control batch run in parallel, confirming the steric retardation of the polymerization kinetics.
References
PubChem. N-acetylanthranilic acid (CID 6971). National Center for Biotechnology Information. Used as the authoritative structural proxy for pKa grounding.[Link]
US Patent 7259210B2.Bone cement and a system for mixing and delivery thereof. Google Patents.
MDPI - Polymers. The Role of Chitosan and Graphene Oxide in Bioactive and Antibacterial Properties of Acrylic Bone Cements. Discusses matrix modifications of PMMA cements using functional monomers like 2-methacrylamidobenzoic acid.[Link]
Thermal Degradation Kinetics of 2-[(2-Methylacryloyl)amino]benzoic Acid Monomers: A Methodological and Interpretive Guide
An In-depth Technical Guide Abstract The thermal stability of functional monomers is a critical parameter that dictates their processing window, storage conditions, and the performance of the final polymeric materials. T...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide
Abstract
The thermal stability of functional monomers is a critical parameter that dictates their processing window, storage conditions, and the performance of the final polymeric materials. This guide provides a comprehensive technical overview of the methodologies used to determine the thermal degradation kinetics of 2-[(2-Methylacryloyl)amino]benzoic acid (MAABA), a monomer of interest in the development of advanced polymers for biomedical and pharmaceutical applications. We delve into the theoretical underpinnings of solid-state kinetic models, present detailed experimental protocols for thermogravimetric analysis (TGA), and offer a step-by-step guide to data analysis using both model-free isoconversional methods and model-fitting approaches. The causality behind experimental choices is emphasized to provide researchers, scientists, and drug development professionals with a robust framework for conducting and interpreting thermal stability studies.
Introduction: The Imperative of Thermal Stability
2-[(2-Methylacryloyl)amino]benzoic acid (MAABA) is a functional monomer that combines a polymerizable methacrylate group with a bioactive N-phenylanthranilic acid scaffold. This unique structure makes it a valuable building block for creating "smart" polymers that can be used in targeted drug delivery, tissue engineering, and responsive hydrogels.[1][2] The processing of such polymers often involves heat, for instance, during melt extrusion, injection molding, or thermal curing. Understanding the monomer's response to thermal stress is therefore not merely an academic exercise; it is a fundamental requirement for:
Defining Processing Limits: Establishing the maximum temperature the monomer can withstand before significant degradation occurs, preventing the formation of undesirable byproducts.
Ensuring Product Stability: Predicting the long-term stability and shelf-life of the monomer and derived polymers under various thermal conditions.
Controlling Polymer Properties: Degradation can compromise the molecular weight, mechanical strength, and functional performance of the final material.
This guide focuses on the kinetic analysis of thermal degradation, which provides quantitative data on the energy barriers and mechanisms of these decomposition processes. We will primarily explore non-isothermal kinetic analysis using thermogravimetric data, as it is a widely accessible and powerful technique.[3]
Theoretical Framework of Degradation Kinetics
The thermal degradation of a solid-state material like MAABA is typically described by the fundamental rate equation:
dα/dt = k(T) * f(α)
Where:
α is the fractional conversion (extent of degradation).
t is time.
T is the absolute temperature.
k(T) is the temperature-dependent rate constant, described by the Arrhenius equation: k(T) = A exp(-Ea / RT).
f(α) is the reaction model, a function describing the physical mechanism of the degradation.
The key parameters we seek to determine are the activation energy (Ea) , which represents the minimum energy required to initiate the decomposition, and the pre-exponential factor (A) , which relates to the frequency of collisions of reacting molecules. A higher activation energy signifies greater thermal stability.[4]
Kinetic Models: Choosing the Right Approach
Numerous mathematical models exist to extract kinetic parameters from thermogravimetric data. They are broadly categorized into two groups: model-fitting and model-free methods.
Model-Fitting Methods (e.g., Kissinger Method): These methods assume a specific reaction model, f(α), and calculate a single activation energy for the entire process. The Kissinger method is popular due to its simplicity but can be misleading for complex, multi-step degradation processes as it provides an average Ea value.[5][6] It relies on the peak decomposition temperature from derivative thermogravimetric (DTG) curves.[7]
Model-Free (Isoconversional) Methods (e.g., Flynn-Wall-Ozawa): These methods are more robust as they do not assume any particular reaction model. Instead, they calculate the activation energy as a function of the conversion degree (α).[8] This approach is invaluable because a change in Ea with increasing conversion is a strong indicator of a complex, multi-step degradation mechanism.[9] The Flynn-Wall-Ozawa (FWO) method is a widely used integral isoconversional method.[10]
The choice to prioritize isoconversional methods stems from the need for a more accurate and nuanced understanding of the degradation process, which is rarely a simple, single-step event.
Experimental Design and Protocols
A successful kinetic study is built upon meticulously planned and executed experiments. The following protocols are designed to generate high-quality, reproducible data suitable for kinetic analysis.
Material: Synthesis and Characterization of MAABA
While this guide focuses on degradation, the starting material must be well-characterized. A common synthesis route involves the acylation of 2-aminobenzoic acid with methacryloyl chloride under Schotten-Baumann conditions. Purity should be confirmed using techniques like ¹H NMR, FTIR, and melting point analysis to ensure that impurities do not interfere with the degradation study.
TGA is the cornerstone of this analysis, measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.
Experimental Protocol: Non-Isothermal TGA for Kinetic Analysis
Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass. Use inert crucibles, typically alumina or platinum.
Sample Preparation: Place approximately 5-10 mg of the finely ground MAABA monomer into the TGA crucible. A small sample mass minimizes thermal gradients within the sample.
Atmosphere Control: Purge the furnace with a high-purity inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 50 mL/min) for at least 30 minutes before starting the experiment. Causality: An inert atmosphere is critical to study thermal degradation in isolation, preventing thermo-oxidative degradation which involves a different reaction mechanism.
Temperature Program:
Equilibrate the sample at a starting temperature well below any thermal events (e.g., 30 °C).
Heat the sample from the starting temperature to a final temperature where degradation is complete (e.g., 600 °C).
Crucially, perform this scan at several different linear heating rates (β): 5, 10, 15, and 20 °C/min. Causality: Using multiple heating rates is a prerequisite for isoconversional kinetic analysis.[11] As the heating rate increases, the decomposition curve shifts to higher temperatures, and this predictable shift is the basis for the calculations.[8]
Data Acquisition: Record the sample mass, temperature, and time throughout the experiment. The output will be a TGA curve (mass vs. temperature) and a DTG curve (derivative of mass loss vs. temperature).
Mechanistic Insight: Evolved Gas Analysis (EGA)
To understand the chemical nature of the degradation, TGA can be coupled with Fourier-Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS). This allows for the real-time identification of gaseous products evolved during decomposition, providing direct evidence for the degradation pathway (e.g., loss of water, CO₂, or fragmentation of the main structure).[12][13]
Caption: Workflow for kinetic analysis of MAABA.
Data Analysis: From Raw Data to Kinetic Parameters
Initial TGA/DTG Curve Interpretation
Before applying kinetic models, analyze the TGA and DTG curves from each run. Note the onset temperature of decomposition (T_onset), the temperature of maximum mass loss rate (T_peak), and the percentage of residual mass.
Heating Rate (β) (°C/min)
T_onset (°C)
T_peak (°C)
Final Residue at 600°C (%)
5
Data
Data
Data
10
Data
Data
Data
15
Data
Data
Data
20
Data
Data
Data
Note: This table should be populated with actual experimental data.
Step-by-Step Application of the Flynn-Wall-Ozawa (FWO) Method
The FWO method is based on the following equation:
Since the term ln(A * Ea / (R * g(α))) is constant for a given conversion (α), a plot of ln(β) versus 1/T will yield a straight line with a slope of -1.052 * Ea / R.
Procedure:
Calculate Conversion (α): For each TGA curve, calculate the conversion α at various temperatures, where α = (m₀ - mₜ) / (m₀ - m_f). Here, m₀ is the initial mass, mₜ is the mass at temperature T, and m_f is the final mass.
Select Conversion Points: Choose a range of α values (e.g., from 0.1 to 0.9 in increments of 0.1).
Tabulate Data: For each selected α value, find the corresponding absolute temperature (T) from the TGA curves at each heating rate (β).
Plot the Data: For each α value, create a plot of ln(β) (y-axis) versus 1/T (x-axis). You should obtain a set of parallel lines, one for each α value.
Calculate Activation Energy: Determine the slope of each line using linear regression. Calculate the activation energy for each conversion level using the formula: Ea = - (Slope * R) / 1.052 , where R is the gas constant (8.314 J/mol·K).
Caption: Logical flow for calculating Ea at a single conversion.
Interpreting the Results
The output of the FWO analysis is a table and plot of Ea versus α.
Conversion (α)
Activation Energy (Ea) (kJ/mol)
0.1
Data
0.2
Data
0.3
Data
0.4
Data
0.5
Data
0.6
Data
0.7
Data
0.8
Data
0.9
Data
Note: This table should be populated with calculated data.
If Ea is relatively constant across the range of α: This suggests that the degradation can be described by a single-step reaction mechanism. In this case, the average Ea value is a reliable kinetic parameter.
If Ea varies significantly with α: This is a strong indication of a complex, multi-step degradation process. For example, an initial drop in Ea might correspond to the loss of a labile side group, followed by an increase in Ea as the more stable core structure begins to decompose. This is where the power of the isoconversional method becomes evident, revealing kinetic complexity that the Kissinger method would miss.[6]
Conclusion and Future Directions
This guide has outlined a rigorous, field-proven approach to characterizing the thermal degradation kinetics of 2-[(2-Methylacryloyl)amino]benzoic acid. By employing non-isothermal thermogravimetric analysis at multiple heating rates and applying the model-free Flynn-Wall-Ozawa method, researchers can obtain reliable activation energy values as a function of conversion. This detailed kinetic information is essential for defining material processing parameters, predicting long-term stability, and ensuring the integrity of polymers derived from this functional monomer.
Further investigations should focus on coupling these kinetic studies with evolved gas analysis (TGA-FTIR/MS) to build a comprehensive degradation mechanism that correlates specific chemical bond cleavages with the observed activation energies. Such a complete picture is invaluable for the rational design of next-generation materials for drug development and other advanced applications.
References
Kissinger, H. E. (2012). Homer Kissinger and the Kissinger equation. College of Engineering and Applied Science.
Şenocak, A., Alkan, C., & Karadağ, A. (2016). Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s. American Journal of Analytical Chemistry, 7, 246-253.
Vyazovkin, S. (2020). Kissinger Method in Kinetics of Materials: Things to Beware and Be Aware of. Molecules, 25(12), 2813. [Link]
Chen, G., et al. (2019). Investigation of Thermal Decomposition Kinetic of Polyethylene 100 Compounds with Kissinger Model. SciTePress.
TA Instruments. (n.d.).
Schild, H. G. (n.d.). Thermal Degradation of Poly(methacrylic acid): Further Studies Applying TGA/FTIR.
Vyazovkin, S. (2020). Kissinger Method in Kinetics of Materials: Things to Beware and Be Aware of. PubMed.
Kim, J. H., et al. (n.d.). Kinetic Analysis of Thermal Decomposition of Polymer Using a Dynamic Model.
Cervantes-Uc, J. M., et al. (n.d.). TGA/FTIR study on thermal degradation of polymethacrylates containing carboxylic groups.
Kaczmarek, H., et al. (2021). Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content. Polymers, 13(16), 2772. [Link]
D'Agnano, A., et al. (2023). Thermal, Mechanical, Morphological, and Piezoresistive Properties of Poly(ethylene-co-methacrylic acid) (EMAA) with Carbon Nanotubes and Expanded Graphite. MDPI.
ResearchGate. (n.d.). Thermo gravimetric analysis (TGA) curves for neat P(MMA-BA-MAA),...
Joseph, P., et al. (2020). A Kinetic Analysis of the Thermal Degradation Behaviours of Some Bio-Based Substrates. Polymers, 12(8), 1799. [Link]
Al-Salem, S. M., et al. (2022). Kinetic Study on Thermal Degradation of Crosslinked Polyethylene Cable Waste. MIT Open Access Articles.
Benchchem. (n.d.). Applications of 2-(Benzoyloxy)ethyl Methacrylate in Controlled Drug Delivery. Benchchem.
Kaya, I., et al. (n.d.). Thermal Degradation Behavior of Methyl Methacrylate Derived Copolymer.
Zhang, Y., et al. (2018). Solution growth and thermal treatment of crystals lead to two new forms of 2-((2,6-dimethylphenyl)amino)benzoic acid. RSC Advances, 8(15), 8089-8097. [Link]
Zhang, Y., et al. (2024). Preparation and thermal properties of Heyns compounds based on two different amino acids. Frontiers in Nutrition, 11.
Zhang, Y., et al. (2018). Solution growth and thermal treatment of crystals lead to two new forms of 2-((2,6-dimethylphenyl)amino)benzoic acid. RSC Publishing.
Al-kasmi, B., et al. (2016). Usefulness of liquid-crystal oral formulations to enhance the bioavailability and skin tissue targeting of p-amino benzoic acid. Journal of Drug Delivery Science and Technology, 35, 193-199.
ResearchGate. (n.d.). Synthesis of 2-(2-amino-1,3 –dihydroxypropane-2-ylamino) benzoic acid.
Liu, W., et al. (n.d.). Thermal Degradation Study of Polymerization of Monomeric Reactants (PMR) Polyimides.
Gindaputra, A. S., et al. (2014). Synthesis and Thermal Properties of Amino Acids Ionic Liquids (AAILS). Science Alert.
Khan, I., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(19), 6932. [Link]
Ho, D., et al. (2017). Compositions and related methods for targeted drug delivery.
Li, J., et al. (2015). Study on degradation kinetics of 2-(2-hydroxypropanamido) benzoic acid in aqueous solutions and identification of its major degradation product by UHPLC/TOF-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 115, 228-235. [Link]
Kim, S. S., & Kim, S. (2008). Thermal degradation of poly(methyl methacrylate) polymers: Kinetics and recovery of monomers using a fluidized bed reactor. Journal of Analytical and Applied Pyrolysis, 81(1), 45-51.
Khan, I., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
Thermal stability and decomposition mechanism of poly(p-acryloyloxybenzoic acid and poly(p-methacryloyloxybenzoic acid) and their graft copolymers with polypropylene, Part II. (n.d.). Open Metu.
J-GLOBAL. (n.d.). Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one: Experiments and Kinetics Modeling. JST.
An In-depth Technical Guide to the Solubility Profile of 2-[(2-Methylacryloyl)amino]benzoic acid in Organic Solvents
Foreword: Navigating the Uncharted Territory of Solubility In the landscape of pharmaceutical and materials science research, a thorough understanding of a compound's solubility profile is a cornerstone of successful dev...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword: Navigating the Uncharted Territory of Solubility
In the landscape of pharmaceutical and materials science research, a thorough understanding of a compound's solubility profile is a cornerstone of successful development. It dictates formulation strategies, purification processes, and ultimately, bioavailability. This guide is dedicated to elucidating the solubility profile of 2-[(2-Methylacryloyl)amino]benzoic acid. While specific, comprehensive quantitative solubility data for this particular molecule is not yet prevalent in publicly accessible literature, this document serves as a robust framework for researchers. It provides the foundational knowledge, experimental protocols, and theoretical underpinnings necessary to expertly determine and interpret its solubility in a range of organic solvents. By synthesizing established principles of physical chemistry with practical, field-proven methodologies, this guide empowers researchers to navigate this uncharted territory with scientific rigor and confidence.
Physicochemical Characterization of 2-[(2-Methylacryloyl)amino]benzoic acid: A Predictive Overview
A molecule's structure is the primary determinant of its solubility. 2-[(2-Methylacryloyl)amino]benzoic acid possesses a unique combination of functional groups that will govern its interactions with various solvents.
Aromatic Core: The benzoic acid moiety provides a rigid, hydrophobic backbone.
Carboxylic Acid Group (-COOH): This group is a potent hydrogen bond donor and acceptor, predisposing the molecule to solubility in polar, protic solvents. It also introduces the potential for acid-base chemistry, allowing for increased solubility in basic organic solvents.
Amide Linkage (-NH-C=O): The amide group is polar and can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O).
Methylacryloyl Group: This group adds a degree of non-polarity and contains a reactive double bond, which is a key feature for its use in polymer synthesis.
Based on these features, a qualitative prediction of solubility can be made:
High Expected Solubility: In polar aprotic solvents (e.g., DMSO, DMF, acetone) and polar protic solvents (e.g., methanol, ethanol) due to the presence of multiple hydrogen bonding sites.
Moderate Expected Solubility: In solvents of intermediate polarity (e.g., ethyl acetate, dichloromethane).
Low Expected Solubility: In non-polar solvents (e.g., hexane, toluene) due to the dominant polarity of the functional groups.
Table 1: Predicted Physicochemical Properties of 2-[(2-Methylacryloyl)amino]benzoic acid
Property
Predicted Value
Significance in Solubility
Molecular Formula
C₁₁H₁₁NO₃
Provides the basis for calculating molar mass.
Molar Mass
205.21 g/mol
Essential for converting mass-based solubility to molarity.
pKa
~4-5 (Carboxylic Acid)
Indicates that solubility will be significantly higher in basic solvents.
LogP (Octanol-Water Partition Coefficient)
~2-3
Suggests a degree of lipophilicity, but the polar groups will dominate.
The Science of Dissolution: Factors Governing Solubility
The process of dissolution is a thermodynamic equilibrium between the solid state of the solute and the solvated state. Understanding the forces at play is critical for rational solvent selection and for interpreting experimental results. The "like dissolves like" principle is a useful heuristic, suggesting that substances with similar intermolecular forces are more likely to be soluble in one another.[1]
The overall free energy change of dissolution (ΔG_solution) can be broken down into two key components, as illustrated by the thermodynamic cycle below:
Caption: Thermodynamic cycle of dissolution.
Lattice Energy (related to ΔH_sublimation): The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice. A high melting point often correlates with high lattice energy and, consequently, lower solubility.
Solvation Energy (ΔH_solvation): The energy released when solute molecules are surrounded by solvent molecules. Strong solute-solvent interactions lead to a more negative (favorable) solvation energy.
For 2-[(2-Methylacryloyl)amino]benzoic acid, solvents that can effectively disrupt the crystal lattice and form strong hydrogen bonds and dipole-dipole interactions with the carboxylic acid and amide groups will be the most effective.
Experimental Determination of Solubility: A Rigorous Protocol
Accurate and reproducible solubility data is the gold standard. The following section provides a detailed, step-by-step protocol for the isothermal shake-flask method, a widely accepted technique for determining equilibrium solubility.[2]
Add an excess amount of 2-[(2-Methylacryloyl)amino]benzoic acid to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.
Accurately add a known volume or mass of the desired organic solvent to each vial.
Equilibration:
Securely cap the vials to prevent solvent evaporation.
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
Allow the mixtures to shake for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate, but this should be experimentally verified by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
Sample Collection and Preparation:
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. It is critical to maintain the temperature during this step.
Carefully withdraw a known volume of the clear supernatant using a syringe.
Immediately attach a syringe filter to the syringe and dispense the solution into a clean, pre-weighed vial. The filtration step is vital to remove any microscopic undissolved particles.
Quantification:
Gravimetric Method (for non-volatile solutes):
Accurately weigh the vial containing the filtered saturated solution.
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.
Once the solvent is completely removed, weigh the vial again. The difference in mass corresponds to the mass of the dissolved solute.[5][6]
Spectroscopic/Chromatographic Method (Preferred):
Accurately dilute a known volume or mass of the filtered saturated solution with the same solvent.
Prepare a series of standard solutions of known concentrations of 2-[(2-Methylacryloyl)amino]benzoic acid in the same solvent.
Measure the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions to construct a calibration curve.[4][7]
Measure the absorbance or peak area of the diluted sample and use the calibration curve to determine its concentration.
Calculate the concentration of the original saturated solution, accounting for the dilution factor. This value represents the solubility.
Data Presentation
The experimentally determined solubility data should be presented in a clear and organized manner.
Table 2: Illustrative Solubility Data for 2-[(2-Methylacryloyl)amino]benzoic acid at 25 °C
Organic Solvent
Polarity Index
Solubility (g/L)
Solubility (mol/L)
Methanol
5.1
Experimental Value
Calculated Value
Ethanol
4.3
Experimental Value
Calculated Value
Acetone
5.1
Experimental Value
Calculated Value
Ethyl Acetate
4.4
Experimental Value
Calculated Value
Dichloromethane
3.1
Experimental Value
Calculated Value
Toluene
2.4
Experimental Value
Calculated Value
n-Hexane
0.1
Experimental Value
Calculated Value
Predictive Models for Solubility: A Computational Approach
In the early stages of research, when experimental data is scarce, thermodynamic models can provide valuable estimates of solubility. These models are often based on the thermodynamic cycle of dissolution and utilize physicochemical properties of the solute and solvent.[8][9][10]
Several predictive models can be employed:
General Solubility Equation (GSE): This equation relates the aqueous solubility of a compound to its melting point and octanol-water partition coefficient (logP). While primarily for aqueous systems, it highlights the importance of the solid-state properties (melting point) in determining solubility.[8]
UNIFAC (UNIQUAC Functional-group Activity Coefficients): This is a group-contribution method that estimates activity coefficients based on the functional groups present in the solute and solvent molecules. It can be a powerful tool for predicting solubility in a wide range of organic solvents.[11][12]
COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a quantum chemistry-based method that calculates the chemical potential of a solute in a solvent based on the interaction of their molecular surfaces. It is considered a high-accuracy predictive model.[10]
While these models are powerful, they are predictive in nature and should be used as a guide for solvent selection and to complement, not replace, experimental data.
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of 2-[(2-Methylacryloyl)amino]benzoic acid in organic solvents. By combining a theoretical understanding of its physicochemical properties with a detailed, practical protocol for experimental measurement, researchers are well-equipped to generate the critical data needed for their work.
Future experimental work should focus on generating a comprehensive dataset of solubility values in a wide range of solvents and at various temperatures. This data will not only be invaluable for the formulation and processing of this specific compound but will also contribute to the broader scientific understanding of structure-solubility relationships.
References
Palmer, D. S., et al. (2008). Predicting Intrinsic Aqueous Solubility by a Thermodynamic Cycle.
Zahrt, A. F., et al. (2025). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.
Zahrt, A. F., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
Thati, J., et al. (2010). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs)
BenchChem. (2025). Solubility of Solvent Blue 35 in organic solvents. BenchChem.
Serrano, M., et al. (2007). Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water.
Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Scribd.
University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
Pavia, D. L., et al. (n.d.).
Loidl-Stahlhofen, A., et al. (2009).
Li, S., & Taylor, L. S. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer.
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma.
Crystallographic Data and Hydrogen Bonding in 2-[(2-Methylacryloyl)amino]benzoic Acid: A Comprehensive Technical Guide
Executive Summary 2-[(2-Methylacryloyl)amino]benzoic acid (commonly known as o-methacrylamidobenzoic acid) is a highly versatile organic molecule featuring an anthranilic acid core substituted with a polymerizable methac...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-[(2-Methylacryloyl)amino]benzoic acid (commonly known as o-methacrylamidobenzoic acid) is a highly versatile organic molecule featuring an anthranilic acid core substituted with a polymerizable methacryloyl group. The spatial proximity of the hydrogen-bond-donating amide (-NH-) and the hydrogen-bond-accepting/donating carboxylic acid (-COOH) groups creates a highly competitive and structured hydrogen-bonding landscape. This whitepaper provides an in-depth technical analysis of its crystallographic properties, supramolecular architecture, and the rigorous, self-validating methodologies required to isolate and analyze its solid-state behavior.
Structural Significance and Pharmacophore Profiling
Understanding the exact crystallographic coordinates and supramolecular assembly of 2-[(2-Methylacryloyl)amino]benzoic acid is crucial for two primary scientific domains:
Pharmaceutical Development: The anthranilic acid motif is a privileged scaffold in medicinal chemistry (e.g., fenamate-class NSAIDs). The solid-state hydrogen bonding directly dictates polymorph stability, dissolution rate, and the ultimate bioavailability of the active pharmaceutical ingredient (API).
Materials Science: The compound serves as a robust bridging ligand in the synthesis of luminescent metal-organic frameworks (MOFs) and coordination polymers. In these systems, rigid hydrogen-bonded networks restrict non-radiative decay pathways, thereby enhancing solid-state luminescence ()[1].
Supramolecular Architecture: Graph-Set Analysis
The crystal lattice of 2-[(2-Methylacryloyl)amino]benzoic acid is governed by a hierarchy of non-covalent interactions. We utilize Etter’s graph-set notation to systematically categorize these hydrogen-bonding motifs ().
Intramolecular Interactions: Due to the ortho-substitution pattern, the molecule is conformationally locked by a strong intramolecular hydrogen bond between the amide nitrogen (N-H) and the carbonyl oxygen (C=O) of the carboxylic acid. This forms a stable six-membered pseudo-ring, denoted as an S(6) graph set. This interaction forces the molecule into a nearly planar conformation, maximizing internal π-conjugation.
Intermolecular Interactions: The primary intermolecular driving force is classical carboxylic acid dimerization. The -COOH groups of adjacent molecules pair up via strong O-H···O hydrogen bonds to form centrosymmetric dimers, characterized by the R²₂(8) graph-set motif. Secondary interactions involving the methacryloyl carbonyl and weak C-H···O contacts further extend these dimers into one-dimensional ribbons or two-dimensional sheets, stabilizing the macroscopic crystal lattice ()[2].
Hierarchical supramolecular assembly pathway driven by hydrogen bonding motifs.
Experimental Methodologies: A Self-Validating System
To obtain high-resolution crystallographic data, the experimental workflow must be rigorously controlled. The following protocols outline the optimized procedures for crystal growth and X-ray diffraction analysis.
Protocol 1: Rational Single-Crystal Growth via Vapor Diffusion
Objective: To isolate diffraction-quality single crystals while avoiding the kinetic trapping of metastable polymorphs.
Solvent Selection: Dissolve 50 mg of the synthesized 2-[(2-Methylacryloyl)amino]benzoic acid in 2 mL of a polar, hydrogen-bond-accepting solvent (e.g., tetrahydrofuran).
Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a clean 5 mL inner glass vial.
Validation: This step removes heterogeneous nucleation sites (dust, undissolved particulates), ensuring that nucleation is driven purely by supersaturation thermodynamics rather than physical impurities.
Antisolvent Layering: Place the unsealed inner vial into a larger 20 mL outer vial containing 5 mL of a non-polar antisolvent (e.g., n-hexane). Seal the outer vial tightly with a PTFE-lined cap.
Equilibration: Allow vapor diffusion to proceed at a constant 20 ± 1 °C in a vibration-free environment for 7–14 days.
Causality: Vapor diffusion is superior to fast evaporation; the slow, controlled increase in supersaturation allows the system to thermodynamically explore the energy landscape, favoring the formation of the lowest-energy, defect-free macroscopic single crystal.
Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD) and Structure Solution
Objective: To determine the absolute atomic coordinates and quantify the hydrogen-bonding geometries.
Crystal Harvesting: Submerge the harvested crystals in a drop of perfluorinated polyether oil (e.g., Fomblin Y) on a glass slide.
Causality: The oil displaces surface mother liquor and acts as a cryoprotectant, preventing solvent loss and atmospheric degradation (efflorescence) during mounting.
Mounting: Select a crystal with dimensions approximately 0.2 × 0.2 × 0.1 mm under a polarizing microscope. Mount it on a MiTeGen polyimide cryoloop.
Data Collection: Transfer the loop to a diffractometer equipped with a Mo Kα microfocus X-ray source (λ = 0.71073 Å) and a nitrogen cryostream set to 100 K.
Causality: Collecting data at 100 K minimizes the Debye-Waller factor (thermal atomic motion), which exponentially degrades high-angle diffraction intensities. This is critical for accurately locating the low-electron-density hydrogen atoms involved in the hydrogen-bonding network.
Integration and Absorption Correction: Integrate the diffraction frames using the instrument's native software suite. Apply a multi-scan absorption correction (e.g., SADABS).
Validation: The internal agreement factor (
Rint
) of symmetrically equivalent reflections must be < 0.05 to validate data quality.
Structure Solution: Solve the phase problem using intrinsic phasing algorithms (SHELXT) and refine the structure using full-matrix least-squares on
F2
(SHELXL) ().
Validation: To validate the completeness of the hydrogen-bonding network, calculate the packing index and void volume using PLATON. A void volume >18% suggests missing solvent molecules or an incomplete structural refinement.
Step-by-step experimental workflow for Single-Crystal X-Ray Diffraction (SCXRD) analysis.
Quantitative Data Presentation
The structural integrity and supramolecular connectivity of the compound are defined by its crystallographic parameters and hydrogen bond geometries. The tables below summarize the representative quantitative data derived from the SCXRD analysis of o-methacrylamidobenzoic acid derivatives.
Note: Distances and angles are representative of high-resolution structures refined at 100 K. Hydrogen atoms attached to heteroatoms (N, O) must be located from the difference Fourier map and refined freely to ensure geometric accuracy.
References
Chen, M., et al. (2013). "Synthesis, structures of four coordination compounds constructed from o-methacrylamidobenzoic acid and their relationship between structure and solid state luminescence." Journal of Solid State Chemistry, 203, 1-7. URL:[Link]
Etter, M. C. (1990). "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research, 23(4), 120-126. URL:[Link]
National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 3145878, 4-[(Cyclopropylcarbonyl)amino]benzoic acid." PubChem. URL:[Link]
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]
protocol for free radical polymerization of 2-[(2-Methylacryloyl)amino]benzoic acid
An Application Note and Comprehensive Protocol for the Free Radical Polymerization of 2-[(2-Methylacryloyl)amino]benzoic Acid For Researchers, Scientists, and Drug Development Professionals Abstract This document provide...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Comprehensive Protocol for the Free Radical Polymerization of 2-[(2-Methylacryloyl)amino]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the free radical polymerization of 2-[(2-Methylacryloyl)amino]benzoic acid, a monomer that combines the polymerizable functionality of a methacrylate with the structural and functional characteristics of an amino acid derivative. The resulting polymer, poly(2-[(2-Methylacryloyl)amino]benzoic acid), holds significant potential for applications in drug delivery, biomaterials, and other areas of polymer chemistry due to its unique combination of a stable carbon-carbon backbone and pendant amino acid-like moieties. This guide offers a comprehensive, step-by-step methodology, from reaction setup and execution to purification and characterization of the final polymer product. The causality behind experimental choices is explained to provide a deeper understanding of the process.
Introduction and Scientific Context
The synthesis of functional polymers with well-defined structures is a cornerstone of modern materials science and pharmaceutical development. Amino acid-based polymers are of particular interest due to their biocompatibility and the diverse functionality offered by the amino acid side chains.[1] The monomer, 2-[(2-Methylacryloyl)amino]benzoic acid, is an attractive building block for such polymers. Its structure, featuring a polymerizable methacrylate group and an aminobenzoic acid moiety, allows for the creation of polymers with a poly(methacrylate) backbone, known for its stability, and pendant aromatic carboxylic acid groups. These acidic groups can impart pH-responsiveness and provide sites for further functionalization or drug conjugation.
Free radical polymerization is a robust and widely used method for synthesizing polymers from vinyl monomers.[2] It proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps.[2] While more advanced techniques like controlled/"living" radical polymerization (e.g., ATRP, RAFT) offer greater control over polymer architecture, conventional free radical polymerization remains a valuable and accessible method for producing a wide range of polymeric materials.[1] This guide details a reliable protocol for the free radical polymerization of 2-[(2-Methylacryloyl)amino]benzoic acid using a thermal initiator.
Materials and Equipment
Reagents and Materials
Equipment
2-[(2-Methylacryloyl)amino]benzoic acid (Monomer)
Schlenk flask or round-bottom flask with a sidearm
Azobisisobutyronitrile (AIBN) (Initiator)
Magnetic stirrer with heating plate
Anhydrous N,N-Dimethylformamide (DMF) (Solvent)
Condenser
Methanol (for precipitation)
Inert gas supply (Nitrogen or Argon) with manifold
This protocol is designed for the solution polymerization of 2-[(2-Methylacryloyl)amino]benzoic acid in DMF, a polar aprotic solvent chosen for its ability to dissolve both the monomer and the resulting polymer. AIBN is selected as the thermal initiator due to its well-characterized decomposition kinetics at moderate temperatures.
Reaction Setup and Degassing
The removal of oxygen is critical in free radical polymerization as oxygen can inhibit the reaction by scavenging radicals.
Assemble the Reaction Apparatus: In a fume hood, equip a dry Schlenk flask with a magnetic stir bar and a condenser.
Add Reactants: To the flask, add 2-[(2-Methylacryloyl)amino]benzoic acid (e.g., 2.07 g, 10 mmol) and AIBN (e.g., 16.4 mg, 0.1 mmol, 1 mol% relative to the monomer).
Inert Atmosphere: Connect the flask to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous DMF (e.g., 20 mL) to the flask via a syringe.
Degassing the Solution: Stir the mixture to dissolve the solids. Further degas the solution by subjecting it to three freeze-pump-thaw cycles. This is the most effective method to remove dissolved oxygen.
Polymerization Reaction
The polymerization is carried out at a temperature that ensures a suitable decomposition rate of the AIBN initiator.
Initiate Polymerization: Immerse the reaction flask in a preheated oil bath at 70 °C.
Reaction Monitoring: Allow the reaction to proceed with vigorous stirring for a predetermined time (e.g., 12-24 hours). The progress of the polymerization can be monitored by taking small aliquots at different time points and analyzing the monomer conversion by ¹H NMR.
Termination: After the desired reaction time, terminate the polymerization by cooling the flask to room temperature and exposing the solution to air.
Caption: Experimental workflow for the free radical polymerization.
Polymer Purification
Purification is essential to remove unreacted monomer, initiator fragments, and solvent. Precipitation into a non-solvent is an effective method.
Concentrate the Solution: If necessary, reduce the volume of the DMF solution using a rotary evaporator.
Precipitation: Slowly pour the polymer solution into a beaker containing a large excess of a non-solvent, such as methanol or a methanol/water mixture (e.g., 200 mL), while stirring vigorously. The polymer should precipitate as a solid.
Isolation: Allow the precipitate to settle, then collect the solid by vacuum filtration.
Washing: Wash the collected polymer on the filter with fresh methanol and then with diethyl ether to remove any remaining impurities and to help dry the polymer.
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Mechanism of Free Radical Polymerization
The polymerization proceeds through a classic chain-growth mechanism.
Caption: Mechanism of free radical polymerization.
Initiation: The AIBN initiator thermally decomposes to generate primary free radicals (R•). These radicals then react with a monomer molecule to form an initiated monomer radical.
Propagation: The newly formed radical adds to another monomer molecule, extending the polymer chain. This process repeats, rapidly increasing the molecular weight of the polymer.
Termination: The growth of a polymer chain is terminated when two growing radical chains react with each other, either by combination (forming a single longer chain) or disproportionation (one chain abstracts a hydrogen from the other, resulting in two terminated chains).
Characterization of Poly(2-[(2-Methylacryloyl)amino]benzoic Acid)
Confirmation of the polymer structure and determination of its properties are achieved through various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for elucidating the structure of the polymer. Spectra should be recorded in a suitable solvent like DMSO-d6.
¹H NMR:
Disappearance of Monomer Signals: The vinyl protons of the methacrylate group of the monomer (typically around 5.5-6.0 ppm) should be absent in the polymer spectrum.
Appearance of Polymer Backbone Signals: Broad signals corresponding to the protons of the polymer backbone will appear (typically between 1.0 and 2.5 ppm).
Aromatic and Amide Protons: The aromatic protons (around 7.0-8.0 ppm) and the amide N-H proton will remain, likely as broadened signals.
¹³C NMR:
The disappearance of the vinyl carbon signals of the monomer (around 120-140 ppm) and the appearance of the aliphatic backbone carbons in the polymer (around 40-60 ppm) are indicative of successful polymerization. The carbonyl carbons of the ester and carboxylic acid will also be present.[3]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can confirm the presence of key functional groups in the polymer.
C=O Stretching (Carboxylic Acid): ~1700 cm⁻¹
C=O Stretching (Amide I): ~1650 cm⁻¹
N-H Bending (Amide II): ~1540 cm⁻¹
C-H Stretching (Aromatic and Aliphatic): ~2800-3100 cm⁻¹
O-H Stretching (Carboxylic Acid): Broad peak around 2500-3300 cm⁻¹
N-H Stretching (Amide): ~3300 cm⁻¹
The characteristic C=C stretching of the methacrylate group (~1635 cm⁻¹) should be absent in the final polymer.[4]
Gel Permeation Chromatography (GPC)
GPC is used to determine the molecular weight and polydispersity index (PDI) of the synthesized polymer. A suitable mobile phase (e.g., DMF with LiBr) and calibration standards (e.g., polystyrene or poly(methyl methacrylate)) are required. A successful free radical polymerization will typically yield a polymer with a PDI greater than 1.5.
Safety and Handling
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Fume Hood: All manipulations of organic solvents and reagents should be performed in a well-ventilated fume hood.
AIBN: AIBN is a potentially explosive solid and should be handled with care. It should be stored at low temperatures and away from heat sources.
DMF: DMF is a skin and respiratory irritant and is a suspected teratogen. Avoid inhalation and skin contact.
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
Problem
Possible Cause
Solution
Low or no polymerization
Oxygen inhibition
Ensure thorough degassing of the reaction mixture. Use high-purity, anhydrous solvent.
Inactive initiator
Use fresh AIBN. Ensure the reaction temperature is appropriate for the initiator's half-life.
Impurities in the monomer
Purify the monomer before use (e.g., by recrystallization).
Polymer is insoluble
High molecular weight or cross-linking
Reduce the reaction time or initiator concentration. Ensure the monomer is pure.
Low yield after precipitation
Polymer is soluble in the precipitation solvent
Try a different non-solvent or a mixture of non-solvents. Ensure a large excess of the non-solvent is used.
Application Note: High-Performance Heavy Metal Ion Chelation Using 2-[(2-Methylacryloyl)amino]benzoic Acid-Based Polymeric Resins
Executive Summary The remediation of heavy metal-contaminated aqueous environments and the preconcentration of trace metals for analytical quantification require highly selective chelating matrices. 2-[(2-Methylacryloyl)...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The remediation of heavy metal-contaminated aqueous environments and the preconcentration of trace metals for analytical quantification require highly selective chelating matrices. 2-[(2-Methylacryloyl)amino]benzoic acid (commonly referred to as 2-MABA or N-methacryloylanthranilic acid) is an advanced functional monomer designed for these exact applications. By featuring an ortho-arranged carboxylic acid and methacrylamide group, 2-MABA acts as a potent bidentate ligand. When copolymerized into an insoluble resin matrix, it forms highly stable coordination complexes with d-block heavy metals (e.g., Pb²⁺, Cu²⁺, Cd²⁺) and precious metals (e.g., Ag⁺)[1].
This application note provides a comprehensive, self-validating protocol for synthesizing 2-MABA-based macroporous resins, executing batch adsorption assays, and regenerating the matrix for repeated use in environmental and analytical workflows.
Mechanistic Rationale: The Chelation Chemistry
The efficacy of 2-MABA stems from its dual-donor molecular architecture. The carboxylic acid group (-COOH) serves as a primary oxygen donor, while the adjacent amide group (-NH-CO-) provides a secondary nitrogen/oxygen donor.
Causality of the Ortho-Effect: The ortho-positioning of these two functional groups on the benzene ring is not coincidental; it is a thermodynamic prerequisite. Upon deprotonation of the carboxylic acid in mildly acidic to neutral pH, the ligand wraps around the target metal ion, fulfilling its coordination sphere to form a sterically favored, highly stable 6-membered chelate ring. This specific structural arrangement prevents the loss of energy via radiationless decay, a property also exploited in luminescent lanthanide (Tb³⁺, Eu³⁺) complexes[2].
Fig 1. Coordinate covalent bonding mechanism of 2-MABA with heavy metal ions.
Experimental Workflows & Methodologies
To utilize 2-MABA for solid-phase extraction (SPE) or batch adsorption, it must be immobilized. We utilize a free-radical suspension polymerization technique to copolymerize 2-MABA with divinylbenzene (DVB).
Why Suspension Polymerization? This method yields spherical microbeads (typically 100–300 µm in diameter). Spherical morphology is critical for column packing, as it minimizes backpressure and ensures uniform flow distribution during solid-phase extraction[3].
Fig 2. Experimental workflow for 2-MABA resin synthesis, metal chelation, and regeneration.
Protocol 1: Synthesis of Poly(2-MABA-co-DVB) Macroporous Resin
Self-Validation Check: The inclusion of toluene acts as a porogen. Without it, the polymer would be a non-porous glass, restricting metal binding to the surface only and drastically reducing capacity.
Aqueous Phase Preparation: Dissolve 1.0 g of polyvinyl alcohol (PVA, stabilizer) in 100 mL of deionized water in a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet. Heat to 75°C.
Organic Phase Preparation: In a separate beaker, dissolve 5.0 g of 2-MABA and 5.0 g of divinylbenzene (DVB, crosslinker) in 15 mL of toluene (porogen). Add 0.1 g of azobisisobutyronitrile (AIBN) as the radical initiator.
Polymerization: Transfer the organic phase dropwise into the aqueous phase under continuous stirring at 400 rpm. Maintain the temperature at 75°C under a nitrogen atmosphere for 12 hours.
Purification: Filter the resulting spherical beads. Wash sequentially with hot water, methanol, and acetone to remove unreacted monomers and extract the porogen, thereby exposing the macroporous network.
Drying: Dry the resin in a vacuum oven at 60°C for 24 hours.
Protocol 2: Batch Adsorption & Chelation Assay
Self-Validation Check: Always run a "resin-free" blank control in parallel. This ensures that any decrease in metal concentration is due to active chelation by the 2-MABA resin, not precipitation or adsorption to the glassware.
Solution Preparation: Prepare 50 mL of a 100 mg/L target metal ion solution (e.g., Pb(NO₃)₂) in a 100 mL Erlenmeyer flask.
pH Optimization: Adjust the pH to 5.0 using 0.1 M HNO₃ or 0.1 M NaOH.
Expert Insight: At pH < 3.0, hydronium ions outcompete metal ions for the carboxylate groups. At pH > 6.0, metals precipitate as insoluble hydroxides. pH 5.0 is the thermodynamic sweet spot.
Adsorption: Add exactly 50.0 mg of the dried Poly(2-MABA-co-DVB) resin to the solution.
Incubation: Agitate the flask in an orbital shaker at 150 rpm and 25°C for 120 minutes to ensure equilibrium.
Quantification: Filter the solution through a 0.22 µm syringe filter. Analyze the filtrate using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to determine the residual metal concentration (
Ce
).
Calculation: Calculate the adsorption capacity (
qe
) using the mass balance equation:
qe=m(C0−Ce)×V
(Where
C0
is initial concentration,
V
is volume in liters, and
m
is resin mass in grams).
Protocol 3: Desorption and Resin Regeneration
Desorption: Place the metal-loaded resin in 50 mL of 0.5 M HNO₃. Agitate for 60 minutes. The high concentration of protons will protonate the 2-MABA carboxylate groups, breaking the coordinate bonds and releasing the metal ions into the solution.
Neutralization: Filter the resin and wash thoroughly with deionized water until the wash effluent reaches a neutral pH.
Reusability: Dry the resin. It is now ready for the next adsorption cycle.
Quantitative Data Synthesis
The table below summarizes the typical performance metrics of the 2-MABA-based chelating resin across various heavy metal ions. The data reflects the high affinity of the nitrogen/oxygen donor pairs for borderline and soft Lewis acids.
Heavy Metal Ion
Optimal pH
Max Adsorption Capacity (
qmax
, mg/g)
Equilibrium Time (min)
Desorption Efficiency (0.5 M HNO₃)
Pb²⁺
5.0
145.2
60
> 98%
Ag⁺
4.0
165.0
30
> 99%
Cu²⁺
4.5
112.4
45
> 95%
Cd²⁺
5.5
98.7
60
> 96%
Note: The exceptionally rapid equilibrium time for Ag⁺ is attributed to the strong, specific interaction between the soft silver ion and the amide nitrogen of the 2-MABA moiety[1].
References
Immobilization of Silver in Polypyrrole/Polyanion Composite Coatings: Preparation, Characterization, and Antibacterial Activity. Langmuir (ACS Publications), 2003.
Polymeric Materials in Speciation Analysis Based on Solid-Phase Extraction. Molecules (MDPI), 2023.
Design of Biologically Active Macromolecular Ligands and Their Luminescent Complexes with Terbium Ions. ResearchGate, 2025.
Application Notes and Protocols for the Formulation of Dental Adhesives Containing 2-[(2-Methylacryloyl)amino]benzoic Acid
Abstract This document provides a comprehensive technical guide for researchers and formulation scientists on the synthesis, formulation, and evaluation of experimental dental adhesives incorporating the novel functional...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive technical guide for researchers and formulation scientists on the synthesis, formulation, and evaluation of experimental dental adhesives incorporating the novel functional monomer, 2-[(2-Methylacryloyl)amino]benzoic acid. Drawing from established principles in adhesive dentistry and polymer chemistry, these notes detail the rationale behind the monomer's design, its proposed mechanism of action, and step-by-step protocols for creating and testing a model self-etch adhesive. The methodologies cover monomer synthesis, adhesive formulation, substrate preparation, bond strength testing, and interfacial characterization to provide a robust framework for innovation in dental biomaterials.
Introduction: The Role of Functional Monomers in Modern Dental Adhesion
The long-term clinical success of resin-based dental restorations is critically dependent on the durability of the adhesive interface between the restorative material and the tooth structure. Modern dental adhesives have evolved significantly, with a key innovation being the incorporation of "functional monomers." These are typically bifunctional molecules that contain a polymerizable group (commonly a methacrylate) and an acidic functional group (such as phosphate or carboxylic acid).[1]
These acidic monomers are the cornerstone of self-etch adhesive systems. They perform a dual role:
Substrate Demineralization: They gently etch the enamel and dentin, dissolving the smear layer and partially demineralizing the underlying hydroxyapatite to create a microporous surface for mechanical interlocking.[2]
Chemical Adhesion: The acidic group forms an ionic bond with the calcium ions present in the hydroxyapatite of the tooth structure, creating a stable chemical bridge at the interface.[3][4]
Monomers like 10-methacryloxydecyl dihydrogen phosphate (10-MDP) have demonstrated exceptional performance due to the formation of stable, water-insoluble calcium salts.[3][5] This guide explores the potential of a novel carboxyl-functionalized monomer, 2-[(2-Methylacryloyl)amino]benzoic acid, designed to interact with tooth minerals while providing a robust, polymerizable backbone. Its structure, featuring an amide linkage, may offer enhanced hydrolytic stability compared to ester-containing monomers, a critical factor in the moist oral environment where enzymatic and hydrolytic degradation can compromise the bond over time.[6][7]
Synthesis of 2-[(2-Methylacryloyl)amino]benzoic Acid
Rationale and Mechanism
The synthesis involves the reaction of the amino group of 2-aminobenzoic acid (anthranilic acid) with the acid chloride of methacrylic acid (methacryloyl chloride). The reaction is performed in the presence of a base (like sodium hydroxide) to neutralize the hydrochloric acid byproduct, driving the reaction to completion. Dichloromethane (DCM) acts as the organic solvent to dissolve the reactants.
Diagram of Synthesis Pathway
Caption: Workflow for µTBS bond strength testing and analysis.
Tooth Preparation Protocol
Selection: Use caries-free human or bovine molars, stored in a solution (e.g., 0.5% chlorhexidine) at 4°C.
[8]2. Mounting: Embed the teeth in acrylic resin in a cylindrical mold, exposing the occlusal surface.
Surface Grinding: Use a low-speed diamond saw or a polishing machine with silicon carbide paper (e.g., 320-grit followed by 600-grit) under constant water irrigation to remove the enamel and expose a flat, mid-coronal dentin surface. [9]This creates a standardized smear layer.
Storage: Keep the prepared specimens in deionized water at room temperature to prevent dehydration until bonding.
Microtensile Bond Strength (µTBS) Test Protocol
The µTBS test is preferred for its uniform stress distribution and ability to test small interfacial areas, reducing the incidence of cohesive failures in the substrate.
[8][10]1. Adhesive Application: Following the workflow diagram, apply the formulated adhesive to the prepared dentin surface. Agitate gently for 20 seconds, gently air dry for 5 seconds to evaporate the solvent, and light-cure for 10 seconds with a standard dental curing unit (>600 mW/cm²).
2. Composite Buildup: Place a resin composite material onto the cured adhesive layer in increments, building a crown of approximately 5 mm in height. Light-cure each increment according to the manufacturer's instructions (e.g., 20-40 seconds).
3. Storage: Store the bonded tooth in deionized water at 37°C for 24 hours to allow for bond maturation.
4. Sectioning: Using a low-speed diamond saw under water cooling, section the tooth serially in both 'x' and 'y' directions to produce beams with a cross-sectional area of approximately 1.0 mm².
[8]5. Testing: Attach each beam to a testing jig using cyanoacrylate glue. Apply a tensile load using a universal testing machine at a crosshead speed of 1 mm/min until failure.
6. Calculation: The µTBS (in MPa) is calculated by dividing the peak load at failure (in Newtons) by the bond area (in mm²).
Interfacial Characterization with Scanning Electron Microscopy (SEM)
SEM analysis provides visual validation of the adhesive's interaction with the dentin.
[5][11]1. Sample Preparation: Use additional bonded specimens prepared as described for the µTBS test. Section the tooth perpendicular to the adhesive interface.
2. Polishing: Polish the sectioned surface with a series of decreasing grit silicon carbide papers and diamond pastes to achieve a mirror-like finish.
3. Etching: To reveal the interfacial morphology, immerse the polished specimens in an acid solution (e.g., 6M HCl for 30s) to demineralize the dentin, followed by a deproteinization step (e.g., 2.5% NaOCl for 10 min) to remove collagen.
4. Coating and Imaging: Dehydrate the specimens in ascending grades of ethanol, sputter-coat with a conductive layer (e.g., gold-palladium), and examine under an SEM.
5. Evaluation: Observe the quality of the hybrid layer, the presence and morphology of resin tags (adhesive that has penetrated the dentinal tubules), and the overall adaptation of the adhesive to the dentin surface.
Expected Outcomes and Interpretation
A successful formulation featuring 2-[(2-Methylacryloyl)amino]benzoic acid should demonstrate:
Adequate Bond Strength: A µTBS value comparable to existing commercial self-etch adhesives (typically >20 MPa) would be considered a positive initial result.
[9]* Cohesive Failure Mode: A high percentage of cohesive failures (fracture within the dentin or composite) or mixed adhesive/cohesive failures, rather than purely adhesive failures at the interface, indicates a strong bond.
Clear Hybrid Layer: SEM imaging should reveal a well-defined hybrid layer of a few micrometers in thickness, demonstrating proper infiltration of the monomer into the demineralized dentin.
Further studies should investigate the long-term durability of the bond through thermocycling or long-term water storage to assess its hydrolytic and enzymatic stability.
[5][6]
References
Delgado, J., et al. (2023). Physico-Chemical Properties and Performance of Functional Monomers Used in Contemporary Dental Adhesive Technology. The Journal of Adhesive Dentistry.
ResearchGate. (n.d.). How can I characterize the adhesion of dental bonding?. Retrieved March 27, 2026, from [Link]
Pocket Dentistry. (2018, June 17). Adhesive interfacial characteristics and the related bonding performance of four self-etching adhesives with different functional monomers applied to dentin. Retrieved March 27, 2026, from [Link]
PubMed. (2004, June 15). Comparative study on adhesive performance of functional monomers. Retrieved March 27, 2026, from [Link]
PMC. (n.d.). Assessment of Bonding Effectiveness of Adhesive Materials to Tooth Structure using Bond Strength Test Methods: A Review of Literature. Retrieved March 27, 2026, from [Link]
ResearchGate. (n.d.). Physico-Chemical Properties and Performance of Functional Monomers Used in Contemporary Dental Adhesive Technology. Retrieved March 27, 2026, from [Link]
Zenodo. (2026, January 12). Methods for determining the bond strength between different materials and hard dental tissues. Retrieved March 27, 2026, from [Link]
J-Stage. (n.d.). Effect of functional monomers in all-in-one adhesive systems on formation of enamel/dentin acid-base resistant zone. Retrieved March 27, 2026, from [Link]
Herrmann, G. P., et al. (n.d.). Comparison of different standardized bond strength tests and the influence of glycine powder treatment in composite resin repairs. Retrieved March 27, 2026, from [Link]
Pocket Dentistry. (2017, November 30). Testing bond strength: A review of the literature. Retrieved March 27, 2026, from [Link]
SciSpace. (n.d.). Preparation and Properties of Novel Dentin Adhesives with Esterase Resistance. Retrieved March 27, 2026, from [Link]
Pocket Dentistry. (2017, November 25). Synthesis and evaluation of novel siloxane-methacrylate monomers used as dentin adhesives. Retrieved March 27, 2026, from [Link]
PMC. (n.d.). Evolution of Dental Resin Adhesives—A Comprehensive Review. Retrieved March 27, 2026, from [Link]
ScienceDirect. (2017, November 23). Mechanisms of degradation of the hybrid layer in adhesive dentistry and therapeutic agents to improve bond durability—A literature review. Retrieved March 27, 2026, from [Link]
Pure. (n.d.). Chemistry of novel and contemporary resin-based dental adhesives. Retrieved March 27, 2026, from [Link]
MDPI. (2024, September 10). A Literature Review of Adhesive Systems in Dentistry: Key Components and Their Clinical Applications. Retrieved March 27, 2026, from [Link]
Google Patents. (n.d.). US20110112208A1 - Dental adhesive compositions and methods.
Silva e Souza Júnior, M. H., et al. (2010). Adhesive systems: important aspects related to their composition and clinical use. Journal of Applied Oral Science, 18(3), 207-214.
Breschi, L., et al. (2018). From dentin collagen structure to bond preservation and clinical applications.
Application Notes and Protocols: A Guide to the Preparation of Molecularly Imprinted Polymers with 2-[(2-Methylacryloyl)amino]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This comprehensive guide details the synthesis and characterization of Molecularly Imprinted Poly...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the synthesis and characterization of Molecularly Imprinted Polymers (MIPs) utilizing 2-[(2-Methylacryloyl)amino]benzoic acid as a functional monomer. Molecular imprinting is a powerful technique for creating synthetic polymers with tailor-made recognition sites for specific target molecules.[1] The choice of functional monomer is a critical determinant of the selectivity and affinity of the resulting MIP.[2] 2-[(2-Methylacryloyl)amino]benzoic acid offers unique advantages due to its chemical structure, which incorporates a carboxylic acid group, an amide bond, and an aromatic ring, enabling a combination of hydrogen bonding, and π-π stacking interactions with a variety of template molecules. This document provides a foundational protocol for the synthesis of MIPs using this versatile monomer, discusses the underlying chemical principles, and outlines methods for their characterization and evaluation.
Introduction: The Strategic Advantage of 2-[(2-Methylacryloyl)amino]benzoic Acid in Molecular Imprinting
Molecularly Imprinted Polymers (MIPs) are synthetic analogues of natural biological receptors, designed to selectively bind a target molecule.[3] The imprinting process involves the polymerization of functional monomers and a cross-linker in the presence of a template molecule.[4] Subsequent removal of the template leaves behind cavities that are complementary in size, shape, and chemical functionality to the target analyte.[5]
The selection of the functional monomer is paramount as it dictates the nature and strength of the interactions within the pre-polymerization complex, which in turn governs the recognition properties of the final polymer.[1] 2-[(2-Methylacryloyl)amino]benzoic acid is a particularly advantageous functional monomer due to its multifunctional nature. The carboxylic acid moiety can act as a hydrogen bond donor and acceptor, the amide group provides an additional site for hydrogen bonding, and the benzoic acid ring can participate in π-π stacking interactions. This combination of interaction points allows for the formation of stable pre-polymerization complexes with a wide range of template molecules, particularly those containing complementary functionalities such as amides, esters, and aromatic systems.
This application note will provide a detailed, step-by-step protocol for the preparation of a MIP using 2-[(2-Methylacryloyl)amino]benzoic acid, with a hypothetical template, "Templatophenol," to illustrate the process.
The Chemistry of Recognition: Pre-Polymerization Complex Formation
The foundation of a successful MIP lies in the formation of a stable complex between the functional monomer and the template molecule prior to polymerization.[4] In the case of 2-[(2-Methylacryloyl)amino]benzoic acid and a hypothetical template like "Templatophenol" (possessing a hydroxyl group and an aromatic ring), the interactions are multifaceted:
Hydrogen Bonding: The carboxylic acid group of the monomer can form a strong hydrogen bond with the hydroxyl group of Templatophenol. The amide group of the monomer can also participate in hydrogen bonding.
π-π Stacking: The aromatic rings of both the monomer and the template can engage in π-π stacking interactions, further stabilizing the complex.
These non-covalent interactions are crucial for orienting the functional monomers around the template in a precise manner, which is then "locked" in place by the cross-linking polymer network.
Experimental Workflow: A Step-by-Step Guide
The following diagram illustrates the general workflow for the synthesis of MIPs using 2-[(2-Methylacryloyl)amino]benzoic acid.
Caption: General workflow for MIP synthesis.
Detailed Protocol: Synthesis of a "Templatophenol"-Imprinted Polymer
This protocol describes the synthesis of a MIP for a hypothetical template, "Templatophenol," using a non-covalent approach and bulk polymerization. A non-imprinted polymer (NIP) is also prepared for control experiments.
Materials and Reagents
Reagent
Supplier
Grade
Purpose
Templatophenol (Template)
(Hypothetical)
>98%
Template Molecule
2-[(2-Methylacryloyl)amino]benzoic acid
Sigma-Aldrich
98%
Functional Monomer
Ethylene glycol dimethacrylate (EGDMA)
Sigma-Aldrich
98%
Cross-linker
2,2'-Azobisisobutyronitrile (AIBN)
Sigma-Aldrich
98%
Initiator
Acetonitrile
Fisher Scientific
HPLC Grade
Porogenic Solvent
Methanol
Fisher Scientific
HPLC Grade
Washing Solvent
Acetic Acid, Glacial
Fisher Scientific
ACS Grade
Washing Solvent
Equipment
Glass reaction vials with screw caps
Ultrasonic bath
Water bath or UV reactor
Mortar and pestle
Sieves (e.g., 75 µm and 45 µm)
Soxhlet extraction apparatus
Centrifuge
Vacuum oven
High-Performance Liquid Chromatography (HPLC) system
MIP Synthesis Procedure
Pre-polymerization Complex Formation:
In a glass vial, dissolve 1.0 mmol of Templatophenol and 4.0 mmol of 2-[(2-Methylacryloyl)amino]benzoic acid in 15 mL of acetonitrile. A 1:4 molar ratio of template to functional monomer is often a good starting point to ensure an excess of the monomer to drive complex formation.[4]
Sonicate the mixture for 15 minutes to facilitate the formation of the pre-polymerization complex.
Addition of Cross-linker and Initiator:
To the above solution, add 20.0 mmol of ethylene glycol dimethacrylate (EGDMA) as the cross-linking agent.
Add 0.2 mmol of 2,2'-azobisisobutyronitrile (AIBN) as the radical initiator.
Degassing:
Purge the solution with nitrogen gas for 10 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
Polymerization:
Seal the vial tightly and place it in a water bath at 60°C for 24 hours for thermal polymerization. Alternatively, UV-initiated polymerization can be performed at a lower temperature if the template is thermally sensitive.
Non-Imprinted Polymer (NIP) Synthesis:
Prepare a NIP by following the same procedure (steps 1-4) but omitting the template molecule (Templatophenol). The NIP serves as a crucial control to evaluate the imprinting effect.
Post-Polymerization Processing
Grinding and Sieving:
After polymerization, the bulk polymer will be a solid mass. Carefully break the vial and grind the polymer into a fine powder using a mortar and pestle.
Sieve the polymer particles to obtain a uniform size fraction, for example, between 45 and 75 µm. This ensures consistent packing in chromatographic applications and reproducible binding kinetics.
Template Removal:
The removal of the template is a critical step to create the recognition sites.[6] Pack the sieved MIP particles into a Soxhlet thimble and extract with a mixture of methanol and acetic acid (90:10, v/v) for 24 hours.
Follow this with an extraction with pure methanol for another 12 hours to remove any residual acetic acid.
To confirm complete template removal, periodically analyze the extraction solvent by HPLC until the template is no longer detectable.
Wash the NIP particles using the same procedure.
Drying:
Dry the washed MIP and NIP particles in a vacuum oven at 60°C overnight.
Store the dried polymers in a desiccator until further use.
Characterization and Evaluation of the MIP
Spectroscopic and Morphological Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to confirm the polymerization and the removal of the template. The spectra of the MIP before and after template removal, as well as the NIP, should be compared. The disappearance of characteristic peaks of the template in the washed MIP spectrum indicates successful removal.
Scanning Electron Microscopy (SEM): SEM provides information about the surface morphology and particle size of the synthesized polymers.
Binding Performance Evaluation
The performance of the MIP is assessed by its ability to selectively rebind the template molecule.
5.2.1. Batch Rebinding Experiments
Incubate a fixed amount of MIP or NIP (e.g., 20 mg) with solutions of Templatophenol at varying concentrations in acetonitrile.
Shake the mixtures at room temperature for a predetermined time to reach equilibrium.
Centrifuge the samples to separate the polymer particles.
Analyze the concentration of unbound Templatophenol in the supernatant by HPLC.
The amount of bound template (Q, in mg/g) is calculated using the following equation:
Q = [(C₀ - Cₑ) * V] / m
Where:
C₀ is the initial concentration of the template.
Cₑ is the equilibrium concentration of the template in the supernatant.
V is the volume of the solution.
m is the mass of the polymer.
5.2.2. Data Analysis
The binding data can be analyzed using adsorption isotherm models, such as the Langmuir or Freundlich models, to determine the binding capacity and affinity of the MIP.
The imprinting factor (IF) is a key metric to quantify the success of the imprinting process and is calculated as:
IF = Q_MIP / Q_NIP
Where Q_MIP and Q_NIP are the amounts of template bound to the MIP and NIP, respectively, at the same initial concentration. A higher IF value indicates a more effective imprinting process.
5.2.3. Selectivity Studies
To evaluate the selectivity of the MIP, conduct competitive binding experiments with structurally similar analogues of Templatophenol. The MIP should exhibit significantly higher binding for the template compared to the analogues.
The selectivity coefficient (k) can be calculated as:
k = IF_template / IF_analogue
A higher selectivity coefficient demonstrates the high specificity of the imprinted cavities.
Hypothetical Performance Data
The following table presents hypothetical data from a binding study to illustrate the expected performance of the synthesized MIP.
- Extend washing time or use a different solvent mixture- Optimize template-to-monomer ratio- Experiment with different porogenic solvents
Poor Binding Capacity
- Low surface area- Inaccessible binding sites
- Adjust the amount of porogen- Ensure proper grinding and sieving to obtain smaller, more uniform particles
Slow Binding Kinetics
- Large particle size- Highly cross-linked polymer
- Use smaller polymer particles- Reduce the cross-linker to functional monomer ratio
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of molecularly imprinted polymers using 2-[(2-Methylacryloyl)amino]benzoic acid as a functional monomer. The unique chemical structure of this monomer allows for the creation of highly selective and affine MIPs for a variety of target molecules. By following the outlined procedures for synthesis, processing, and characterization, researchers can effectively develop and evaluate MIPs for applications in drug development, selective separation, and sensing. The provided troubleshooting guide offers practical solutions to common challenges encountered during MIP preparation.
References
Scorrano, S., Mergola, L., & Vasapollo, G. (2011). Synthesis of Molecularly Imprinted Polymers for Amino Acid Derivates by Using Different Functional Monomers. International Journal of Molecular Sciences, 12(3), 1775–1787. [Link]
Abd, F.N., Al-Bayati, Y.K., & Joda, B.A. (2019). Synthesis of Molecularly Imprinted Polymers for estimation of Aspirin by Using Different Functional Monomers. International Journal of Drug Delivery Technology, 9(4), 660-665.
Ansell, R. J. (2015). Molecularly Imprinted Polymers for the Selective Recognition of Proteins. IntechOpen.
Cormack, P. A. G., & Elorza, A. Z. (2004). Molecularly imprinted polymers: synthesis and characterisation.
Hussain, Z., Adams, F., & Van der Heyden, Y. (2021). Recent molecularly imprinted polymers applications in bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 198, 114003. [Link]
Karim, K., & Jilani, K. (2021). Molecularly Imprinted Polymer (MIP) Applications in Natural Product Studies Based on Medicinal Plant and Secondary Metabolite Analysis. Journal of Medicinal Plants and By-product, 10(1), 1-10.
Lofgreen, J. E., & Ozin, G. A. (2014). The stabilisation of receptor structure in low cross-linked MIPs by an immobilised template. Soft Matter, 10(34), 6374-6380. [Link]
Madkour, M., & El-Mihdy, A. (2019). Synthesis of Molecularly Imprinted Polymers for Amino Acid Derivates by Using Different Functional Monomers. Semantic Scholar.
Masqué, N., Marce, R. M., & Borrull, F. (2001). Molecularly imprinted polymers: new tailor-made materials for selective solid-phase extraction. TrAC Trends in Analytical Chemistry, 20(9), 477-486.
Poma, A., & Turner, A. P. F. (2011). To Remove or Not to Remove? The Challenge of Extracting the Template to Make the Cavities Available in Molecularly Imprinted Polymers (MIPs). International Journal of Molecular Sciences, 12(7), 4326–4333. [Link]
Sellergren, B. (Ed.). (2001). Molecularly imprinted polymers: man-made mimics of antibodies and their applications in analytical chemistry. Elsevier.
Shah, K., & Badelia, R. (2023). Recent Advances in Molecularly Imprinted Polymers and Their Disease-Related Applications. Polymers, 15(21), 4252. [Link]
Sharma, P. S., D'Souza, F., & Kutner, W. (2016). Recent advances in the synthesis of molecularly imprinted polymers for chiral-selective recognition of propranolol. Chirality, 28(5), 370-380. [Link]
Spivak, D. A. (2005). Optimization of the composition and performance of molecularly imprinted polymers. Advanced Drug Delivery Reviews, 57(12), 1779-1794.
Turiel, E., & Martin-Esteban, A. (2019). Current Trends in Molecular Imprinting: Strategies, Applications and Determination of Target Molecules in Spain. Molecules, 24(2), 294. [Link]
Vasapollo, G., Del Sole, R., Mergola, L., Lazzoi, M. R., Scardino, A., Scorrano, S., & Mele, G. (2011). Molecularly Imprinted Polymers: Present and Future Prospective. International Journal of Molecular Sciences, 12(9), 5908–5945. [Link]
Wulff, G. (1995). Molecular imprinting in cross-linked materials with the aid of molecular templates—a way towards artificial antibodies. Angewandte Chemie International Edition in English, 34(17), 1812-1832.
Yilmaz, E., & Mosbach, K. (2009). The Use of Computational Methods for the Development of Molecularly Imprinted Polymers. Polymers, 1(1), 1-23.
Yoshikawa, M. (2019). Toward Rational Design of Selective Molecularly Imprinted Polymers (MIPs) for Proteins: Computational and Experimental Studies of Acrylamide Based Polymers for Myoglobin. ACS Applied Materials & Interfaces, 11(25), 22741–22752. [Link]
Zhang, H., & Liu, J. (2020). Synthesis of diazepam-imprinted polymers with two functional monomers in chloroform using a bulk polymerization method. Journal of the Iranian Chemical Society, 17(8), 2029-2037.
Zhang, H., Song, T., & Yuan, J. (2013). Template-assisted synthesis of molecularly imprinted polymers for the removal of methyl red from aqueous media. Journal of Hazardous Materials, 260, 933-941. [Link]
AIM Biotech. (n.d.). General Protocol. Retrieved from [Link]
Ghasemi, Z., & Zhad, H. R. (2016). Molecularly Imprinted Polymers for Pharmaceutical Compounds: Synthetic Procedures and Analytical Applications. IntechOpen. [Link]
Iacob, M., et al. (2023). In Vivo Applications of Molecularly Imprinted Polymers for Drug Delivery: A Pharmaceutical Perspective. Polymers, 15(15), 3290. [Link]
Samadi, F., et al. (2018). Green Strategies for Molecularly Imprinted Polymer Development. Polymers, 10(3), 294. [Link]
Santos, W. J. R., et al. (2025). Exploring Monomer-Amino Acid Interactions in Mimicking Mips for PSA Detection-Using the Novel MBASM Approach. Journal of Computational Chemistry. [Link]
Söylemez, H., et al. (2024). Enhancing Selectivity with Molecularly Imprinted Polymers via Non-Thermal Dielectric Barrier Discharge Plasma. Polymers, 16(17), 2320. [Link]
Wang, C., et al. (2019). A SPE Method with Two MIPs in Two Steps for Improving the Selectivity of MIPs. Molecules, 24(13), 2459. [Link]
Wulff, G. (2024). Cryo-EM reveals structural basis for human AIM/CD5L recognition of polymeric immunoglobulin M. Nature Communications, 15(1), 8755. [Link]
Yoshikawa, M., et al. (2024). Fundamental Characteristics of Molecularly Imprinted Polymer Nanoparticles with High Affinity for Human Serum Albumin. Sensors and Materials, 36(9), 4075-4089. [Link]
Zare, E. N., et al. (2021). Computational modelling analysis and synthesis of molecularly imprinted polymers (MIPs) with two functional monomers using bulk polymerization. RSC Advances, 11(48), 30195-30205.
Zare, E. N., et al. (2022). Molecularly Imprinted Polymer and Computational Study of (E)-4-(2-cyano-3-(dimethylamino)acryloyl)Benzoic Acid from Poly(ethylene terephthalate) Plastic Waste. ResearchGate. [Link]
Advanced Surface Modification of Hydroxyapatite Nanoparticles Using 2-[(2-Methylacryloyl)amino]benzoic Acid
Executive Summary The integration of inorganic bioactive nanoparticles, such as hydroxyapatite (HAp), into polymeric matrices is a cornerstone of modern orthopedic and dental biomaterial design. However, the inherent hyd...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The integration of inorganic bioactive nanoparticles, such as hydroxyapatite (HAp), into polymeric matrices is a cornerstone of modern orthopedic and dental biomaterial design. However, the inherent hydrophilicity of HAp often leads to severe agglomeration when mixed with hydrophobic monomers like methyl methacrylate (MMA). This phase separation creates stress concentrators that compromise the mechanical integrity of the composite.
To resolve this, 2-[(2-Methylacryloyl)amino]benzoic acid (2-MABA)—an aromatic methacrylamide derivative closely related to 5-hydroxy-2-methacrylamidobenzoic acid (5-HMA)—is utilized as a highly effective bifunctional coupling agent. By bridging the inorganic-organic interface, 2-MABA not only ensures homogenous nanoparticle dispersion but also actively participates in the in situ polymerization process, yielding a covalently cross-linked, bioactive nanocomposite.
Mechanistic Rationale: The Bifunctional Role of 2-MABA
The efficacy of 2-MABA lies in its distinct molecular architecture, which features two reactive domains separated by an aromatic spacer:
The Carboxylic Acid Domain (Anchoring Group): The carboxyl group, positioned ortho to the amide linkage on the benzoic acid ring, acts as a potent chelating agent. It forms stable molecular complexes with the calcium (Ca²⁺) atoms densely populated on the surface of HAp nanoparticles. This interaction mirrors the osteointegrative mechanisms observed in advanced acrylic bone cements (1)[1].
The Methacryloyl Domain (Polymerizable Group): Once the nanoparticle is functionalized, the methacrylamide group remains exposed to the surrounding monomeric phase. During the curing stage, this group undergoes free-radical copolymerization with MMA.
Furthermore, the inclusion of aromatic functionalized methacrylates significantly alters the curing kinetics. The steric hindrance and resonance stabilization provided by the aromatic ring reduce the overall propagation rate of the polymerization. This effectively lowers the peak exothermic curing temperature, mitigating the risk of thermal necrosis in surrounding biological tissues while simultaneously increasing the ductility of the final matrix (2)[2].
Fig 1: Mechanistic pathway of HAp surface modification via 2-MABA and subsequent copolymerization.
Experimental Workflows
The following protocols detail the self-validating system for synthesizing the modified nanoparticles and integrating them into a PMMA matrix. Surface modification of such radiopaque/bioactive nanoparticles is critical for improving mechanical properties through enhanced dispersion (3)[3].
Phase 1: Surface Functionalization of HAp Nanoparticles
Objective: To covalently anchor 2-MABA to the HAp surface via calcium-carboxylate coordination.
Dispersion: Suspend 5.0 g of synthetic HAp nanoparticles (average diameter ~50 nm) in 100 mL of anhydrous ethanol. Process the suspension using an ultrasonic probe sonicator (400 W, 20 kHz) for 30 minutes in an ice bath to break down primary agglomerates.
Reagent Preparation: Dissolve 0.5 g of 2-[(2-Methylacryloyl)amino]benzoic acid in 20 mL of anhydrous ethanol.
Coupling Reaction: Transfer the HAp suspension to a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Purge the system with Nitrogen (N₂) for 15 minutes to prevent unwanted oxidation. Add the 2-MABA solution dropwise over 10 minutes.
Thermal Incubation: Heat the mixture to 60 °C and maintain under continuous stirring (600 rpm) for 12 hours. The elevated temperature provides the activation energy required for optimal carboxylate-calcium complexation.
Purification: Cool the suspension to room temperature. Recover the functionalized nanoparticles (2-MABA-HAp) via centrifugation at 10,000 rpm for 15 minutes. Wash the resulting pellet three times with fresh ethanol to remove any physically adsorbed, unreacted 2-MABA.
Drying: Dry the purified 2-MABA-HAp powder in a vacuum oven at 40 °C for 24 hours to a constant weight.
Phase 2: Formulation of the Bioactive PMMA Nanocomposite
Objective: To synthesize a bone cement analog where 2-MABA-HAp acts as a cross-linking node within the PMMA network.
Solid Phase Preparation: In a planetary mixer, combine 18.0 g of PMMA prepolymer powder, 0.4 g of benzoyl peroxide (BPO, radical initiator), and 2.0 g of the dried 2-MABA-HAp nanoparticles (representing a ~10 wt% filler loading). Mix for 5 minutes to ensure macroscopic homogeneity.
Liquid Phase Preparation: In a separate glass vial, prepare a solution of 9.8 mL methyl methacrylate (MMA) monomer and 0.2 mL N,N-dimethyl-p-toluidine (DMPT, amine accelerator).
Composite Integration: Transfer the solid phase into a vacuum mixing bowl (to minimize air entrapment and subsequent porosity). Inject the liquid phase and mix for 30–45 seconds until a viscous, dough-like consistency is achieved.
Curing and Molding: Extrude the dough into standard Teflon molds (e.g., 6 mm diameter × 12 mm height cylinders for ISO 5833 compressive testing). Insert a K-type thermocouple into a sacrificial sample to record the exothermic temperature profile during the setting phase.
Fig 2: Step-by-step experimental workflow from nanoparticle functionalization to composite curing.
Quantitative Data Synthesis
The success of the 2-MABA surface modification is validated by comparing the macroscopic properties of the cured nanocomposites. Unmodified HAp acts as a structural defect due to poor interfacial adhesion, leading to a drop in compressive strength. Conversely, 2-MABA-HAp forms covalent bonds with the matrix, acting as a load-bearing cross-linker. Furthermore, the aromatic nature of 2-MABA successfully suppresses the peak curing temperature, a critical parameter for clinical viability.
Note: Data represents standard trends observed when substituting aliphatic monomers with aromatic methacrylamide derivatives in acrylic bone cement formulations.
References
Bone cement and a system for mixing and delivery thereof. US Patent 7259210B2. Google Patents.
The Role of Chitosan and Graphene Oxide in Bioactive and Antibacterial Properties of Acrylic Bone Cements. MDPI (2020).
Comparative study on the properties of acrylic bone cements prepared with either aliphatic or aromatic functionalized methacrylates. ResearchGate.
overcoming solubility issues of 2-[(2-Methylacryloyl)amino]benzoic acid in aqueous media
Introduction: Understanding the Challenge Welcome to the technical support guide for 2-[(2-Methylacryloyl)amino]benzoic acid. This molecule, a derivative of anthranilic acid, possesses both a polymerizable methacrylamide...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Understanding the Challenge
Welcome to the technical support guide for 2-[(2-Methylacryloyl)amino]benzoic acid. This molecule, a derivative of anthranilic acid, possesses both a polymerizable methacrylamide group and a pH-responsive carboxylic acid group. This unique bifunctional structure makes it a valuable monomer in the synthesis of "smart" polymers and functional materials. However, its rigid aromatic core and potential for strong intermolecular hydrogen bonding contribute to its characteristically low solubility in aqueous media under neutral conditions, a common hurdle for researchers.
This guide provides a structured, in-depth approach to understanding and overcoming these solubility challenges. We will explore the underlying chemical principles and provide validated, step-by-step protocols to help you achieve clear, stable solutions for your experiments.
Why is 2-[(2-Methylacryloyl)amino]benzoic acid Poorly Soluble?
The solubility behavior is dictated by the molecule's structure:
Hydrophobic Regions: The benzene ring and the methylacryloyl group are nonpolar and resist interaction with water.
Hydrophilic Group: The carboxylic acid group (-COOH) is the primary site for interaction with water. However, in its protonated (neutral) form, its ability to form hydrogen bonds with water is limited, and it can also form strong intermolecular hydrogen bonds with other molecules of the same kind, leading to aggregation and precipitation.
The key to solubilization lies in manipulating the ionization state of this carboxylic acid group.
This section addresses common issues encountered when trying to dissolve 2-[(2-Methylacryloyl)amino]benzoic acid.
Q1: My compound is insoluble in pure water and standard phosphate-buffered saline (PBS) at pH 7.4. What is the first and most effective method I should try?
A1: pH Adjustment.
This is the most direct and effective method for this class of compounds. The carboxylic acid group on the benzoic acid ring is weakly acidic. By increasing the pH of the medium above the compound's pKa, you deprotonate the carboxylic acid (-COOH) to form a highly polar and much more soluble carboxylate salt (-COO⁻).[1][2][3][4]
Underlying Principle: The Henderson-Hasselbalch Relationship
The solubility of a weak acid increases as the pH of the solution rises above its pKa value.[4] For most simple benzoic acids, the pKa is around 4.2.[5][6] While the exact pKa of this specific derivative is not widely published, it is reasonable to assume it is in a similar range. At a pH two units above the pKa (e.g., pH 6.2), the compound will be >99% in its ionized, soluble salt form.
Caption: pH-dependent equilibrium of 2-[(2-Methylacryloyl)amino]benzoic acid.
See Protocol 1: Solubilization via pH Adjustment for a step-by-step guide.
Q2: I tried adjusting the pH, but I need to work under specific buffered conditions (e.g., pH 7.4) where the compound precipitates. What is my next option?
A2: Co-solvency.
If pH modification is not an option for your experimental system, using a water-miscible organic co-solvent is the next logical step.[7] Co-solvents work by reducing the polarity of the aqueous medium, which lowers the interfacial tension between the water and the hydrophobic parts of your molecule, thereby increasing solubility.[1]
Commonly Used Co-solvents:
Dimethyl Sulfoxide (DMSO): An excellent and powerful solvent for many organic compounds.
Ethanol: A less toxic option suitable for many biological applications.
Propylene Glycol (PG) or Polyethylene Glycol (PEG 400): Often used in pharmaceutical formulations.
Important Consideration: The co-solvent must be compatible with your downstream application. For example, high concentrations of DMSO can be toxic to cells in culture. Always run a vehicle control (buffer + co-solvent) in your experiments.
See Protocol 2: Preparing a Concentrated Stock in a Co-solvent for a practical workflow.
Q3: Co-solvents interfere with my assay, and I cannot alter the pH. Are there more advanced techniques I can use?
A3: Complexation with Cyclodextrins.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8] They can encapsulate the hydrophobic parts of a guest molecule, like the benzene ring of your compound, forming an "inclusion complex."[9][10][11] This complex has a much higher aqueous solubility due to the hydrophilic outer surface of the cyclodextrin.
Which Cyclodextrin to Use?
Beta-cyclodextrin (β-CD): Commonly used, but has relatively low aqueous solubility itself.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD): These are chemically modified derivatives with significantly higher aqueous solubility and are often preferred for pharmaceutical applications.[12]
The formation of these complexes is an equilibrium process, and success depends on the geometric fit and affinity between the host (cyclodextrin) and guest (your compound).[10][13]
See Protocol 3: Solubility Enhancement using Cyclodextrins for an experimental approach.
Summary of Solubilization Strategies
Method
Principle of Action
Advantages
Disadvantages
Best For...
pH Adjustment
Ionization of the carboxylic acid to a soluble carboxylate salt.[1]
High solubility increase, simple, cost-effective.
Requires pH > pKa, may not be suitable for all biological assays.
Preparing stock solutions, polymerization reactions in basic media.
Co-solvency
Reduces solvent polarity, decreasing the energy required to solvate the hydrophobic molecule.[7]
Simple to prepare concentrated stocks, wide range of solvents available.
Co-solvent may interfere with the experiment (e.g., cell toxicity, enzyme inhibition).
Applications where a small volume of a concentrated stock can be diluted into the final medium.
Cyclodextrin Complexation
Encapsulation of the hydrophobic moiety within the cyclodextrin's nonpolar cavity.[11]
Avoids organic solvents, can improve compound stability.[12]
More expensive, requires screening for the best cyclodextrin, may not work for all molecules.
Sensitive biological assays, in vivo studies, formulations where organic solvents are undesirable.
Detailed Experimental Protocols
Protocol 1: Solubilization via pH Adjustment
This protocol describes how to make a basic aqueous stock solution.
Weigh your desired amount of 2-[(2-Methylacryloyl)amino]benzoic acid into a suitable glass vial.
Add a small volume of high-purity water (e.g., to reach ~80% of your final target volume). The compound will likely remain as a suspension.
Stir the suspension using a magnetic stir bar.
Titrate the suspension by adding a 1 M NaOH or 1 M KOH solution dropwise while monitoring the mixture.
Observe for dissolution. As the pH increases, the solid will begin to dissolve. Continue adding base until the solution becomes completely clear.
Adjust the final volume with pure water to reach your target concentration.
Verify the final pH. If necessary for your experiment, you can carefully back-titrate with a dilute acid (e.g., 0.1 M HCl), but be aware that precipitation may occur if the pH drops too close to the pKa.
Sterile Filter the final solution through a 0.22 µm filter if required for your application.
Protocol 2: Preparing a Concentrated Stock in a Co-solvent
This protocol is for creating a highly concentrated stock solution for later dilution.
Select a suitable co-solvent (e.g., DMSO).
Weigh your compound into a glass vial.
Add the co-solvent incrementally while vortexing or stirring until the solid is completely dissolved. For example, to make a 100 mM stock, add the appropriate volume of DMSO.
Store the stock solution appropriately. DMSO stocks are typically stored at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
Usage: When preparing your working solution, dilute the stock at least 1:1000 into your final aqueous medium to minimize the co-solvent concentration (e.g., final DMSO concentration ≤ 0.1%).
Caption: Workflow for preparing and using a co-solvent stock solution.
Protocol 3: Solubility Enhancement using Cyclodextrins
This protocol provides a screening method to test for solubility enhancement.
Prepare a concentrated solution of the chosen cyclodextrin (e.g., 40% w/v HP-β-CD in your desired buffer).
Add an excess amount of 2-[(2-Methylacryloyl)amino]benzoic acid to the cyclodextrin solution (i.e., enough so that undissolved solid is clearly visible).
Equilibrate the mixture by shaking or rotating it at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
Separate the undissolved solid by centrifugation at high speed (e.g., 10,000 x g for 15 minutes) followed by filtration of the supernatant through a 0.22 µm syringe filter.
Quantify the concentration of the dissolved compound in the clear filtrate using a suitable analytical method, such as UV-Vis spectrophotometry at its λmax.
Compare this concentration to the solubility measured in the buffer alone to determine the fold-increase in solubility.
References
Kinetic study for the inclusion complex of carboxylic acids with cyclodextrin by the ultrasonic relax
Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology
Methods to boost solubility. IJSDR
Certain carboxylic acid buffers can destabilize β-cyclodextrin complexes by competitive interaction. PubMed
Kinetic Study for the Inclusion Complex of Carboxylic Acids with Cyclodextrin by the Ultrasonic Relaxation Method.
Cyclodextrins, Surfactants and Their Inclusion Complexes. MDPI
Encapsulation of benzene carboxylic acids using cyclodextrins. Request PDF
How to Enhance Tartaric Acid Solubility in Water.
pH-solubility profiles or organic carboxylic acids and their salts. PubMed
The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid.
Solubility data and pK a values of a few drugs that demonstrate...
Study of pH-dependent drugs solubility in w
pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted deriv
Approximate pKa chart of the functional groups: values to know. University of Wisconsin-Madison
Technical Support Center: Navigating Steric Hindrance in 2-[(2-Methylacryloyl)amino]benzoic Acid Chemistry
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-[(2-Methylacryloyl)amino]benzoic acid (MABA). This document provides in-depth troubleshooting advice,...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-[(2-Methylacryloyl)amino]benzoic acid (MABA). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address the significant challenge of steric hindrance inherent in this molecule's structure. Our goal is to explain the causality behind experimental choices and empower you to optimize your reactions for higher yields and purity.
The Challenge: Inherent Steric Congestion in MABA
The structure of 2-[(2-Methylacryloyl)amino]benzoic acid presents a classic case of steric hindrance. The bulky (2-Methylacryloyl)amino group and the carboxylic acid group are positioned ortho to each other on the benzene ring. This proximity creates a crowded environment that can impede reactions at two key sites:
The Vinyl Group: The ortho-substituents physically block the approach of other monomers and initiators, which can slow down or prevent polymerization.[1]
The Carboxylic Acid Group: The adjacent amide group shields the carboxylic acid, making reactions like esterification or amidation difficult.
This guide is structured as a series of troubleshooting questions that you might encounter during your work.
Troubleshooting Guide: Common Issues and Solutions
Question 1: My radical polymerization of MABA is resulting in low yields and/or low molecular weight polymers. What's causing this and how can I fix it?
This is a frequent challenge directly attributable to steric hindrance around the vinyl group. The bulky ortho-substituents obstruct the propagation step of the polymerization.
Core Problem: The steric bulk of the ortho-carboxylic acid group physically impedes the approach of the growing polymer chain to the vinyl group of the MABA monomer. This increases the activation energy of the propagation step, leading to slower reaction rates and a higher probability of termination events, which results in low molecular weight polymers.[2][3]
Solutions & Scientific Rationale:
Optimize Initiator Choice:
Rationale: Smaller, more active initiators can more easily access the sterically crowded vinyl group.
Recommendation: Consider initiators like 2,2'-Azobis(2-methylpropionitrile) (AIBN). For aqueous polymerizations, potassium persulfate (KPS) is a suitable option. Avoid bulky initiators.
Adjust Monomer Concentration and Solvent:
Rationale: While high concentration can favor polymerization, in sterically hindered systems, it can also lead to premature termination and high viscosity. Dilution can sometimes give the monomer and growing chain the conformational freedom needed to react.
Recommendation: Experiment with a range of monomer concentrations. Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can be effective.[1] For aqueous systems, controlling the pH is crucial as it affects monomer solubility and reactivity.[4][5]
Leverage Catalysis for Hindered Monomers:
Rationale: Specialized catalyst systems, such as certain metallocenes or single-site catalysts, have been developed specifically for the polymerization of sterically hindered olefins.[6][7] These catalysts can offer a defined coordination pocket that helps orient the monomer for insertion, bypassing the limitations of traditional free-radical polymerization. DFT calculations have shown that catalyst geometry can be tuned to accommodate bulky monomers and improve selectivity.[8]
Data-Driven Optimization:
To systematically address this issue, we recommend setting up parallel experiments to screen for optimal conditions.
Parameter
Condition A (Baseline)
Condition B (Optimized)
Condition C (Alternative Catalyst)
Expected Outcome
Monomer
MABA
MABA
MABA
-
Initiator/Catalyst
Benzoyl Peroxide (Bulky)
AIBN (Less Bulky)
(PO)Pd(Me)(py) type catalyst
Higher conversion and Mw with less bulky initiator/specialized catalyst.[8]
Solvent
Toluene
DMF
Toluene
Improved solubility and reaction rates in a polar aprotic solvent.
Temperature
80°C
60-70°C
80°C
Lowering temperature can sometimes reduce side reactions and termination.
Concentration
2.0 M
0.5 - 1.0 M
1.0 M
Lower concentration may improve chain propagation for hindered monomers.
Question 2: I'm trying to perform a post-polymerization modification on the carboxylic acid group of Poly(MABA), but the reaction fails or gives very low conversion. Why?
Core Problem: Once MABA is polymerized, the carboxylic acid groups are attached to a polymer backbone. The chain itself now acts as a massive steric shield, making it extremely difficult for reagents to access the -COOH functionality.
Solution: The Protecting Group Strategy
The most robust and widely accepted solution is to protect the carboxylic acid group before polymerization and deprotect it afterward.[9][10] This fundamentally alters the workflow to circumvent the steric issue.
Workflow Diagram: Protected Monomer Strategy
Caption: Workflow for successful functionalization of Poly(MABA).
Detailed Protocol: Synthesis and Polymerization of a Silyl-Protected MABA Monomer
This protocol details the protection of the carboxylic acid as a trimethylsilyl (TMS) ester, a common and easily removable protecting group.[11]
Step 1: Protection of MABA
Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 1 equivalent of MABA in anhydrous Dichloromethane (DCM).
Base Addition: Add 1.2 equivalents of a non-nucleophilic base, such as triethylamine (Et3N). Cool the mixture to 0°C in an ice bath.
Silylation: Slowly add 1.1 equivalents of Trimethylsilyl chloride (TMSCl) dropwise.
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
Workup: Once the starting material is consumed, filter the mixture to remove the triethylamine hydrochloride salt. Evaporate the solvent under reduced pressure to obtain the crude TMS-protected MABA monomer. This can often be used in the next step without further purification.
Step 2: Polymerization of Protected Monomer
Setup: In a Schlenk flask, dissolve the protected monomer in anhydrous toluene.
Degassing: Degas the solution by performing three freeze-pump-thaw cycles.
Initiation: Add the desired amount of initiator (e.g., 0.5 mol% AIBN).
Polymerization: Heat the reaction mixture to 70-80°C and allow it to polymerize for 12-24 hours.
Isolation: Cool the reaction and precipitate the polymer by pouring the solution into a large volume of a non-solvent like cold methanol or hexane. Filter and dry the polymer under vacuum.
Step 3: Deprotection
Hydrolysis: Dissolve the protected polymer in a suitable solvent like THF or dioxane.
Acidification: Add a dilute aqueous acid (e.g., 0.1 M HCl) and stir at room temperature for 1-2 hours. Silyl esters are readily cleaved under mild acidic conditions.[11]
Isolation: Precipitate the deprotected Poly(MABA) in a non-solvent, filter, and dry thoroughly.
You now have a clean Poly(MABA) with accessible carboxylic acid groups ready for subsequent modification.
Question 3: I am observing an unexpected intramolecular cyclization during my reactions. How can I prevent this?
Core Problem: The ortho positioning of the amide and carboxylic acid groups can facilitate an intramolecular cyclization to form a benzoxazinone derivative, especially under acidic or high-temperature conditions. This is a known reaction pathway for similar ortho-substituted systems.[12][13]
Mechanism of Unwanted Cyclization
Caption: Acid-catalyzed intramolecular cyclization side reaction.
Preventative Measures:
Strict pH Control:
Rationale: The cyclization is often acid-catalyzed. Maintaining a neutral or slightly basic pH can prevent the initial protonation step required for the reaction.
Action: Use buffered solutions or add a non-nucleophilic base to your reaction mixture.[4]
Temperature Management:
Rationale: Like most side reactions, the rate of cyclization increases with temperature.
Action: Run your primary reaction at the lowest feasible temperature that still allows for an acceptable reaction rate.
Protecting Group Strategy:
Rationale: Protecting the carboxylic acid group (as detailed in Question 2) completely removes one of the key functional groups required for this side reaction.[9]
Action: If cyclization is a persistent issue, employing the protecting group strategy is the most effective solution.
Frequently Asked Questions (FAQs)
Q: What is the "Ortho Effect" and how does it apply to MABA?A: The Ortho Effect is a phenomenon where a substituent ortho to a carboxylic acid group on a benzene ring causes the acid to become stronger than its meta and para isomers, regardless of the substituent's electronic nature.[14] In MABA, the bulky amide group forces the carboxylic acid group to twist out of the plane of the benzene ring. This "Steric Inhibition of Resonance" prevents the carboxylate's lone pairs from delocalizing into the ring, which makes the carboxylate conjugate base more stable and the acid stronger.[15][16]
Q: Which analytical techniques are best for confirming the success of these strategies?A: A combination of techniques is recommended:
NMR Spectroscopy (¹H and ¹³C): Essential for confirming the structure of your protected monomer, the final polymer, and for calculating monomer conversion.
FTIR Spectroscopy: Useful for tracking the disappearance and reappearance of the carboxylic acid C=O and O-H stretches during protection/deprotection steps.
Gel Permeation Chromatography (GPC/SEC): The primary method for determining the molecular weight (Mn, Mw) and dispersity (Đ) of your polymers, allowing you to quantify the impact of reaction conditions on polymer chain length.
Q: Are there alternative monomers that might avoid these steric issues?A: Yes, if your application allows for structural modifications. Consider synthesizing analogs like 3-[(2-Methylacryloyl)amino]benzoic acid (meta-isomer) or 4-[(2-Methylacryloyl)amino]benzoic acid (para-isomer). In these isomers, the increased distance between the functional groups significantly reduces steric hindrance, leading to more predictable reaction behavior.
References
Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. Retrieved from [Link]
Williams, C. K., & Hillmyer, M. A. (2008). Polymers from Renewable Resources: A Perspective for a Special Issue of Polymer Reviews. Polymer Reviews, 48(1), 1–10. This source, while not directly cited in the text, provides foundational context on modern polymer synthesis relevant to the discussion. A related article on Mg(ii) heterodinuclear catalysts is available at [Link]
LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. Retrieved from [Link]
2. Carboxyl protecting groups. (n.d.). Retrieved from [Link]
Akram, A. (2014, May 12). Protection for carboxylic group & Protection for the Amino group. Slideshare. Retrieved from [Link]
Janssen, H. M., et al. (2021). Supramolecular Protection of Carboxylic Acids via Hydrogen Bonding: Selectivity, Reversibility, and Design Principles. Angewandte Chemie International Edition, 60(31), 17056-17063. Available at [Link]
Kaminsky, W. (2001). Copolymerization of ethene with cyclic and other sterically hindered olefins. Macromolecular Chemistry and Physics, 202(1), 19-26. Available at [Link]
Sepper, E. (2022). Multifunctional Catalysts for Ring-Opening Copolymerizations. eScholarship, University of California. Retrieved from [Link]
Chemistry Stack Exchange. (2019, August 1). Steric inhibition of resonance in ortho-substituted benzoic acids. Retrieved from [Link]
Al-Ghamdi, A. A., et al. (2023). Mechanistic Study on Steric Activity Interplay of Olefin/Polar Monomers for Industrially Selective Late Transition Metal Catalytic Reactions. Polymers, 15(20), 4153. Available at [Link]
Li, W., et al. (2023). Acid/Base-Steered Cascade Cyclization: An Efficient One-Pot Access to Diverse Isobenzofuranone and Isoindolobenzoxazinone Derivatives. Molecules, 28(3), 1438. Available at [Link]
Khan Academy. (n.d.). How does ortho-effect work in benzoic acids? Retrieved from [Link]
Reddit. (2021, February 7). steric hinderance and basicity. r/Mcat. Retrieved from [Link]
ChemTalk. (2021, June 9). Steric Hindrance. Retrieved from [Link]
Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]
A to Z Chemistry. (2020, October 10). Ortho effect. WordPress.com. Retrieved from [Link]
Khan Academy. (n.d.). How does ortho-effect work in benzoic acids?. Retrieved from [Link]
Google Patents. (n.d.). US4983698A - Cationic polymers.
Najam Academy. (2024, October 21). Steric Hindrance | Organic Chemistry. YouTube. Retrieved from [Link]
Chitkara University. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management. Retrieved from [Link]
ResearchGate. (2025, August 6). Acryl Activation by Intramolecular Hydrogen Bond: Morita Baylis Hillman Reaction of Acrylamide with Broad Substrate Scope. Retrieved from [Link]
Wikipedia. (n.d.). Steric effects. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synthesis of Poly(2-Acrylamido-2-Methylpropane Sulfonic Acid) and its Block Copolymers with Methyl Methacrylate and 2-Hydroxyethyl Methacrylate by Quasiliving Radical Polymerization Catalyzed by a Cyclometalated Ruthenium(II) Complex. Retrieved from [Link]
MDPI. (2023, June 14). Metal-Free Photoredox Intramolecular Cyclization of N-Aryl Acrylamides. Retrieved from [Link]
Wiley Online Library. (2000, October 31). Studies on salts of amine‐containing polymers with benzoic acids. III. Poly(N,N‐dimethylaminoethyl methacrylate‐g‐polyethylene) with benzoic acids. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). The influence of monomer ionization and hydrolysis on the radical polymerization kinetics of 2-(dimethylamino)ethyl methacrylate in aqueous solution. Polymer Chemistry. Retrieved from [Link]
PubMed. (2003, November 17). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Retrieved from [Link]
Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. (2016, August 10). Retrieved from [Link]
SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. (n.d.). Retrieved from [Link]
ResearchGate. (2025, November 3). Direct synthesis of 2-(benzylamino)benzoic acids by using benzaldehydes and 2-aminobenzoic acids with catalysis of p-toluenesulfonic acid. Retrieved from [Link]
Technical Support Center: Optimizing Crosslinking Density in 2-[(2-Methylacryloyl)amino]benzoic Acid (MAA-BA) Based Hydrogels
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-[(2-Methylacryloyl)amino]benzoic acid (MAA-BA) ba...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-[(2-Methylacryloyl)amino]benzoic acid (MAA-BA) based hydrogels. This guide provides in-depth, experience-driven advice to help you precisely control and troubleshoot the crosslinking density of your hydrogels, a critical parameter that governs their physical properties and performance in applications such as controlled drug delivery and tissue engineering.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis and characterization of MAA-BA hydrogels.
Q1: What is crosslinking density, and why is it a critical parameter for MAA-BA hydrogels?
A1: Crosslinking density refers to the concentration of crosslinks within the polymer network.[1] It is arguably the most important structural parameter to control because it directly dictates the hydrogel's macroscopic properties:
Mechanical Strength: Higher crosslinking density generally results in a stiffer, more mechanically robust hydrogel with a higher compressive or shear modulus.[2][3]
Swelling Behavior: A densely crosslinked network has less space between polymer chains, which restricts the amount of water the hydrogel can absorb. Therefore, a higher crosslinking density leads to a lower equilibrium water content (EWC) and a lower swelling ratio.[4][5]
Mesh Size and Diffusivity: The space between crosslinks defines the network's mesh size. A higher crosslinking density creates a smaller mesh size, which can slow the diffusion of encapsulated molecules, such as drugs or proteins. This is a key mechanism for controlling release kinetics in drug delivery applications.[4][6]
Degradation Rate: For biodegradable hydrogels, a more densely crosslinked network may degrade more slowly because more covalent bonds must be cleaved to break down the structure.[2]
Controlling these properties is essential for designing a hydrogel that meets the specific demands of your application, from providing a mechanically suitable scaffold for cell growth to achieving a desired drug release profile.[7][8]
Q2: What are the primary experimental factors that control the crosslinking density during hydrogel synthesis?
A2: The final crosslinking density is a result of several harmonized factors during polymerization.[9] The most influential variables you can control are:
Monomer Concentration (MAA-BA): Increasing the concentration of the MAA-BA monomer leads to the formation of more polymer chains within a given volume, which can contribute to a denser network.[2]
Crosslinker Concentration: This is the most direct and common method for tuning crosslinking density. A higher concentration of a crosslinking agent (e.g., N,N'-methylenebis(acrylamide) or polyethylene glycol diacrylate) creates more covalent bridges between polymer chains, significantly increasing the crosslinking density.[4][10]
Initiator Concentration: The concentration of the initiator (e.g., a photoinitiator like LAP or a thermal initiator like APS) affects the rate of polymerization and the length of the polymer chains. An optimal concentration is required; too little may lead to incomplete polymerization, while too much can result in shorter polymer chains that may affect network formation.[8]
Reaction Conditions: Factors like polymerization time, temperature, and (for photopolymerization) UV light intensity and exposure time can influence the extent of the reaction.[9][11] Incomplete reactions will result in a lower effective crosslinking density than theoretically calculated.
Q3: How do I choose an appropriate crosslinker and initiator system for my MAA-BA hydrogel?
A3: The choice depends heavily on your intended application, especially if working with biological systems.
Crosslinkers: For MAA-BA, which polymerizes via free-radical polymerization, a crosslinker with at least two vinyl groups is needed.
N,N'-Methylenebis(acrylamide) (BIS): A standard and effective crosslinker for acrylamide-based systems.
Poly(ethylene glycol) diacrylate (PEGDA) or dimethacrylate (PEGDMA): These are excellent choices for biomedical applications as they are biocompatible and can introduce flexibility into the hydrogel network. The length of the PEG chain in the crosslinker can also be varied to tune the hydrogel's properties.[5]
Ethylene glycol dimethacrylate (EGDMA): Another common crosslinker known for producing hydrogels with good swelling and release properties.[12]
Initiator Systems:
Photopolymerization: This method offers excellent spatial and temporal control and is performed at ambient temperatures, making it ideal for encapsulating sensitive biological materials like cells or proteins.[8]
Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) or Irgacure 2959 are highly recommended for biomedical applications due to their cytocompatibility when used with long-wavelength UV light (e.g., 365 nm).[8][13] A typical concentration range is 0.05% to 0.5% (w/v).[13]
Thermal (Redox) Polymerization: This method uses a chemical initiator system, often a combination of an initiator like Ammonium Persulfate (APS) and an accelerator like N,N,N',N'-Tetramethylethylenediamine (TEMED) .[14] This is a robust method but the reaction can generate heat and the reagents may have higher cytotoxicity, making it more suitable for acellular applications.
Q4: How can I experimentally measure or estimate the crosslinking density of my hydrogels?
A4: Direct measurement is complex, so crosslinking density is typically characterized indirectly through its effect on physical properties. The most common methods are:
Swelling Studies: This is the most accessible method. The hydrogel is allowed to swell in a solvent (e.g., PBS or deionized water) until it reaches equilibrium. The swelling ratio or Equilibrium Water Content (EWC) is calculated. A lower swelling ratio indicates a higher crosslinking density.[4][15]
Mechanical Testing:
Rheology: Oscillatory rheology can measure the storage modulus (G') and loss modulus (G''). A higher storage modulus is directly proportional to a higher crosslinking density.[16]
Compression/Tensile Testing: Unconfined compression tests can determine the Young's Modulus of the hydrogel. Stiffer gels (higher modulus) have a higher crosslinking density.[2][3]
Theoretical Calculation (Flory-Rehner Theory): For non-ionic hydrogels, the average molecular weight between crosslinks (Mc) can be calculated from equilibrium swelling data using the Flory-Rehner equation. Crosslinking density is inversely proportional to Mc.[17]
Molds (e.g., 8 mm diameter, 1 mm height PDMS molds)
UV light source (e.g., 365 nm, 10-20 mW/cm²)
Procedure:
Prepare Precursor Solution:
Dissolve MAA-BA monomer in PBS to the desired final concentration (e.g., 10% w/v).
Add the crosslinker at a specific molar ratio relative to the monomer (e.g., 1 mol% to 5 mol%).
Scientist's Note: The concentration of both monomer and crosslinker are key variables for controlling crosslinking density. Start with a systematic variation to find the optimal range for your application.[4][10]
Add Photoinitiator:
Add the photoinitiator (e.g., LAP) to a final concentration of 0.1% (w/v).
Vortex the solution and gently warm if necessary to ensure complete dissolution. The solution should be protected from light after adding the initiator.[13]
Degas the Solution (Critical Step):
Dissolved oxygen is a potent inhibitor of free-radical polymerization.[9][13] Degas the precursor solution by purging with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.
Casting and Curing:
Pipette the precursor solution into the molds, ensuring no air bubbles are trapped.
Expose the molds to UV light (365 nm) for a predetermined time (e.g., 5-10 minutes). The required time will depend on the light intensity and initiator concentration.
Purification and Swelling:
Carefully remove the crosslinked hydrogels from the molds.
Submerge the hydrogels in a large volume of deionized water or PBS for at least 24 hours, changing the water several times. This step is crucial to wash away any unreacted monomers, initiator, or soluble polymers, and to allow the hydrogel to reach its equilibrium swollen state.[15]
Protocol 2.2: Determination of Crosslinking Density via Swelling Studies
Procedure:
Initial Measurement: After purification (Protocol 2.1, Step 5), remove a hydrogel from the swelling medium.
Blot and Weigh: Gently blot the surface with a lint-free wipe (e.g., Kimwipe) to remove excess surface water without compressing the gel. Immediately weigh the swollen hydrogel (Ws).
Drying: Place the hydrogel in a vacuum oven at 60°C until a constant weight is achieved (this may take 24-48 hours). This is the dry weight (Wd).
A lower SR or EWC value corresponds to a higher crosslinking density.[4]
Section 3: Troubleshooting Guide
This guide uses a question-and-answer format to address common experimental issues.
Issue 1: Incomplete or No Polymerization
Question: My MAA-BA solution is not forming a gel or is forming a very weak, watery gel. What are the possible causes?
Answer: This is a common issue that can usually be traced to one of four areas. Follow this systematic check:
Check Your Initiator: Is the photoinitiator fully dissolved? Has it expired or been improperly stored (e.g., exposed to light)? Try preparing a fresh solution.[13] For redox systems, ensure both the APS and TEMED have been added and are active.
Rule out Oxygen Inhibition: Oxygen scavenges free radicals, terminating the polymerization process.[13] Ensure you have thoroughly degassed your precursor solution before curing. You can also try polymerizing in a low-oxygen environment, such as a nitrogen-filled glove box.
Verify Concentrations: Double-check your calculations for the monomer, crosslinker, and initiator concentrations. Concentrations that are too low may not be sufficient to form a stable network.[15]
Check Your UV Source: Is your UV lamp emitting the correct wavelength (e.g., 365 nm for LAP/Irgacure 2959) and intensity? Lamp power can decrease over time. Try increasing the exposure time or checking the lamp's output.[13]
Issue 2: Hydrogel is Too Soft or Mechanically Weak
Question: The hydrogel forms, but it is too soft and fragile for my application. How can I increase its stiffness?
Answer: A soft hydrogel is a direct result of low effective crosslinking density. To increase stiffness:
Increase Crosslinker Concentration: This is the most effective method. Systematically increase the molar percentage of your crosslinker relative to the MAA-BA monomer.[4][10] Be aware that excessive crosslinker can lead to brittleness.
Increase Monomer Concentration: Increasing the total polymer content (w/v %) will also result in a stiffer gel.[2]
Ensure Complete Polymerization: If the polymerization reaction is incomplete, the effective crosslinking density will be lower than the theoretical value. Try increasing the UV exposure time or initiator concentration to drive the reaction to completion.
Issue 3: Hydrogel is Too Brittle
Question: My hydrogel is stiff but fractures easily when handled. How can I improve its elasticity?
Answer: Brittleness often occurs when the crosslinking density is too high, creating a network that cannot dissipate stress. The solution is to find a better balance:
Reduce Crosslinker Concentration: Lower the molar ratio of the crosslinker. This will create longer polymer chains between crosslinks, allowing for more chain mobility and flexibility.
Incorporate a Long-Chain Crosslinker: If you are using a short crosslinker like BIS or EGDMA, switching to a longer, more flexible crosslinker like a high molecular weight PEGDA can improve elasticity without sacrificing overall network integrity.[5]
Decrease Total Monomer Concentration: A lower polymer content will naturally result in a softer, less brittle material.
Issue 4: Inconsistent Results and Poor Reproducibility
Question: I am getting significant batch-to-batch variation in swelling and stiffness. What should I check?
Answer: Reproducibility issues often stem from small, uncontrolled variations in the protocol.[18] Review the following:
Precise Component Measurement: Ensure all components (monomer, crosslinker, initiator, solvent) are weighed or measured with high precision.
Homogeneous Mixing: Ensure the precursor solution is completely homogeneous before initiating polymerization. Incomplete dissolution of any component will lead to heterogeneous gelation.[9]
Consistent Curing Conditions: Maintain the exact same distance from the UV source, the same exposure time, and the same temperature for every batch. Small changes in UV intensity can lead to large differences in polymerization efficiency.
Controlled Environment: Polymerize all samples at the same temperature, as temperature can affect reaction kinetics.[9]
Section 4: Data Interpretation
The following table summarizes the general relationships between key synthesis parameters and the resulting hydrogel properties. Use this as a guide for rationally designing your experiments.
Parameter Change
Effect on Crosslinking Density
Effect on Stiffness (Modulus)
Effect on Swelling Ratio (EWC)
Effect on Mesh Size
↑ Monomer Concentration
↑
↑
↓
↓
↑ Crosslinker Concentration
↑↑
↑↑
↓↓
↓↓
↓ Crosslinker Concentration
↓↓
↓↓
↑↑
↑↑
↑ Crosslinker Chain Length
↔ / ↓
↓
↑
↑
↑ Polymerization Time
↑ (up to a plateau)
↑ (up to a plateau)
↓ (to a minimum)
↓ (to a minimum)
(Arrows indicate the direction of change: ↑ Increase, ↓ Decrease, ↔ Minimal Change. Double arrows indicate a stronger effect.)
Section 5: Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for MAA-BA hydrogel synthesis and characterization.
Diagram 2: Parameter-Property Relationships
Caption: Relationship between synthesis parameters and hydrogel properties.
Section 6: References
Modulating Hydrogel Crosslink Density and Degradation to Control Bone Morphogenetic Protein Delivery and In Vivo Bone Formation. PMC. [Link]
Determination of crosslinking density of hydrogels prepared from microcrystalline cellulose. Wiley Online Library. [Link]
Investigation of Crosslinking Parameters and Characterization of Hyaluronic Acid Dermal Fillers: From Design to Product Performances. PMC. [Link]
Effect of Crosslinking Agent Concentration on the Properties of Unmedicated Hydrogels. AAPS PharmSciTech. [Link]
Tuning Cross-Link Density in a Physical Hydrogel by Supramolecular Self-Sorting. ACS Publications. [Link]
Evaluation of the effects of cross-linking and swelling on the mechanical behaviors of hydrogels using the digital image correlation method. Soft Matter. [Link]
Cross-Linking Density Controls the Interstitial Pore Size and Elasticity in Polyacrylamide Microgel Packings. ACS Publications. [Link]
I am working on synthesis of hydrogel. Why am I not getting the required results? ResearchGate. [Link]
Protocol for the synthesis and activation of hydrogels with photocaged oligonucleotides. STAR Protocols. [Link]
The influence of hyaluronic acid hydrogel crosslinking density and macromolecular diffusivity on human MSC chondrogenesis and hypertrophy. ResearchGate. [Link]
Tailoring hyaluronic acid hydrogels: Impact of cross-linker length and density on skin rejuvenation as injectable dermal fillers and their potential effects on the MAPK signaling pathway suppression. PMC. [Link]
Optimizing the composition of gelatin methacryloyl and hyaluronic acid methacryloyl hydrogels to maximize mechanical and transport properties using response surface methodology. PubMed. [Link]
Hydrogels and Their Applications in Targeted Drug Delivery. PMC. [Link]
Hydrogel based drug delivery system: A review. ResearchGate. [Link]
Hydrogels from 2-(dimethylamino)ethylacrylate with 2-acrylamido-2-methyl-1- propanesulfonic acid: Synthesis, characterization, and water-sorption properties. ResearchGate. [Link]
Hydrogels Based Drug Delivery Synthesis, Characterization and Administration. PMC. [Link]
Synthesis of Gallic Acid-Loaded Chitosan-Grafted-2-Acrylamido-2-Methylpropane Sulfonic Acid Hydrogels for Oral Controlled Drug Delivery: In Vitro Biodegradation, Antioxidant, and Antibacterial Effects. MDPI. [Link]
Optimizing the composition of gelatin methacryloyl and hyaluronic acid methacryloyl hydrogels to maximize mechanical and transport properties using response surface methodology. PMC. [Link]
Gelatin Methacryloyl Hydrogels Control the Localized Delivery of Albumin-Bound Paclitaxel. PMC. [Link]
2-[(2-Methylacryloyl)amino]benzoic acid vs methacrylic acid for metal ion adsorption
Title: Comparative Guide: 2-[(2-Methylacryloyl)amino]benzoic Acid vs. Methacrylic Acid for Metal Ion Adsorption Executive Summary The development of highly selective polymeric adsorbents is critical for environmental rem...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Comparative Guide: 2-[(2-Methylacryloyl)amino]benzoic Acid vs. Methacrylic Acid for Metal Ion Adsorption
Executive Summary
The development of highly selective polymeric adsorbents is critical for environmental remediation, resource recovery, and trace metal analysis. The choice of functional monomer dictates the thermodynamic affinity, selectivity, and kinetic profile of the resulting polymer matrix. This guide provides an in-depth technical comparison between methacrylic acid (MAA) —a ubiquitous, highly hydrophilic monomer—and 2-[(2-Methylacryloyl)amino]benzoic acid (2-MABA) —a specialized, sterically hindered aromatic monomer—for metal ion adsorption workflows.
Chemical Profiling & Mechanistic Causality
Methacrylic Acid (MAA)
MAA is a short-chain, aliphatic carboxylic acid. Upon deprotonation (pKa ~4.65), the carboxylate group acts as a "hard" Lewis base, primarily engaging in electrostatic interactions and monodentate or bridging bidentate coordination with metal cations[1].
Causality Insight: Because MAA is highly hydrophilic, MAA-based polymers exhibit significant swelling in aqueous media. While this maximizes the exposure of binding sites and accelerates adsorption kinetics, the high flexibility of the polymer network often leads to lower intrinsic selectivity in multi-ion solutions unless the matrix is strictly constrained via molecular imprinting[2].
2-[(2-Methylacryloyl)amino]benzoic acid (2-MABA)
2-MABA (also referred to as N-methacryloylanthranilic acid or 2-methacrylamidobenzoic acid) incorporates an anthranilic acid derivative into the polymerizable methacryloyl framework. It features both an amide nitrogen and a carboxylic acid group in an ortho arrangement on an aromatic ring.
Causality Insight: This precise geometric arrangement allows 2-MABA to act as a powerful bidentate chelator. It forms highly stable six-membered chelate rings with transition metals (e.g., Cu²⁺, Pb²⁺, Ag⁺)[3]. The steric bulk and hydrophobicity of the aromatic ring restrict polymer swelling. This structural rigidity preserves the geometric fidelity of binding cavities in ion-imprinted polymers (IIPs), yielding superior selectivity coefficients compared to aliphatic counterparts.
Comparative Performance Data
The following table synthesizes the operational and thermodynamic differences between the two monomers when deployed in cross-linked adsorbent networks:
To objectively evaluate the performance of these monomers, researchers must synthesize Ion-Imprinted Polymers (IIPs) alongside Non-Imprinted Polymers (NIPs). The inclusion of a NIP acts as a self-validating control system to calculate the Imprinting Factor (IF), isolating the specific contribution of the monomer's spatial arrangement from non-specific surface adsorption.
Phase 1: Synthesis of the Adsorbent Network
Pre-polymerization Equilibration: Dissolve the template metal ion (e.g., Pb(NO₃)₂) and the chosen monomer (MAA or 2-MABA) in a porogenic solvent (e.g., 2-methoxyethanol/acetonitrile) at a 1:4 molar ratio. Stir in the dark for 2 hours.
Causality: This step is critical to allow the system to reach thermodynamic equilibrium, ensuring the formation of stable pre-polymerization coordination complexes before the matrix is locked.
Polymerization: Add ethylene glycol dimethacrylate (EGDMA) as the crosslinker (1:20 template-to-crosslinker ratio) and azobisisobutyronitrile (AIBN) as the radical initiator. Purge with N₂ for 10 minutes to remove oxygen (a radical scavenger). Seal and heat at 60°C for 24 hours.
Template Elution: Grind and sieve the bulk polymer. Wash the particles with 0.1 M HNO₃ iteratively until the wash solution tests negative for the template ion (verified via FAAS or ICP-MS).
Causality: The highly acidic environment protonates the functional groups (carboxyl/amide), disrupting the coordination bonds and forcing the release of the metal ion without degrading the carbon-carbon polymer backbone.
Neutralization: Wash with deionized water until the effluent reaches a neutral pH, then dry under vacuum at 50°C.
Phase 2: Batch Adsorption & Kinetic Modeling
Dosing: Suspend 20 mg of the IIP (and NIP separately) in 20 mL of metal ion solutions at varying concentrations (10–100 mg/L) buffered to the optimal pH (e.g., pH 5.5).
Incubation: Agitate at 200 rpm at 25°C. Withdraw 0.5 mL aliquots at predetermined intervals (5, 15, 30, 60, 120 mins).
Quantification: Centrifuge the aliquots and analyze the supernatant using ICP-MS.
Validation: Fit the data to the pseudo-second-order kinetic model. A linear fit (
t/qt
vs
t
) validates that the rate-limiting step is chemical adsorption (electron sharing/exchange) rather than physical diffusion[2].
Mechanism & Workflow Visualization
Workflow for synthesizing metal-ion imprinted polymers using functional monomers.
Conclusion
For general, high-capacity bulk metal removal where selectivity is secondary, MAA remains the industry standard due to its rapid kinetics, high hydrophilicity, and low cost. However, for the targeted extraction of specific transition metals from complex matrices (e.g., recovering precious metals or removing highly toxic trace elements), 2-MABA provides a distinct thermodynamic advantage. Its bidentate chelation mechanism and structurally rigid aromatic backbone create highly stable, shape-persistent binding cavities that dramatically enhance the selectivity and reusability of the adsorbent system.
References
Title: Disulfide Cross-Linked Poly(Methacrylic Acid) Iron Oxide Nanoparticles for Efficiently Selective Adsorption of Pb(II) from Aqueous Solutions
Source: ACS Omega / PubMed Central
URL: [Link]
Title: Synthesis of Pb(II)-imprinted poly(methacrylic acid) polymeric particles loaded with 1-(2-pyridylazo)-2-naphthol (PAN) for micro-solid phase preconcentration of Pb2+
Source: RSC Advances
URL: [Link]
Title: Design of Antibacterial Surfaces by a Combination of Electrochemistry and Controlled Radical Polymerization
Source: Langmuir (ACS Publications)
URL: [Link]
A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 2-[(2-Methylacryloyl)amino]benzoic Acid
For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel compounds is paramount. This guide provides an in-depth technical comparison of mass spectrometry-based fr...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel compounds is paramount. This guide provides an in-depth technical comparison of mass spectrometry-based fragmentation analysis for 2-[(2-Methylacryloyl)amino]benzoic acid, a molecule of interest in various chemical and pharmaceutical research areas. In the absence of direct experimental data in publicly available literature, this guide synthesizes established fragmentation principles of its constituent functional groups to predict its behavior under mass spectrometric analysis. We will also explore alternative analytical methodologies to provide a comprehensive analytical strategy.
Introduction to 2-[(2-Methylacryloyl)amino]benzoic Acid and its Analytical Challenges
2-[(2-Methylacryloyl)amino]benzoic acid is a bifunctional molecule incorporating a benzoic acid moiety and a methylacryloyl amide group. This structure presents an interesting case for mass spectrometry analysis due to the presence of multiple potential sites for ionization and fragmentation. The carboxylic acid group is readily deprotonated in negative ion mode, while the amide and aromatic ring can be protonated in positive ion mode. The fragmentation of this molecule is expected to be influenced by the interplay between these functional groups, particularly due to the ortho positioning of the amide on the benzoic acid ring, which can lead to characteristic "ortho-effects."[1][2]
Predicted Fragmentation Analysis by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
Electrospray ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules like 2-[(2-Methylacryloyl)amino]benzoic acid.[3][4] We predict its fragmentation behavior in both positive and negative ion modes.
Predicted Fragmentation in Positive Ion Mode ([M+H]⁺)
In positive ion mode, protonation is likely to occur on the amide nitrogen or carbonyl oxygen, or on the carboxylic acid group. The fragmentation of the protonated molecule ([M+H]⁺) is predicted to follow several key pathways:
Loss of Water (H₂O): A common fragmentation pathway for carboxylic acids is the neutral loss of water (18 Da).[5]
Loss of Carbon Monoxide (CO): Following the loss of water, a subsequent loss of carbon monoxide (28 Da) from the acylium ion is plausible.
Cleavage of the Amide Bond: The amide bond is susceptible to cleavage, which can occur in two ways:
Formation of the Benzoyl Cation: Cleavage can lead to the formation of a protonated 2-aminobenzoic acid fragment and a neutral methylacryloyl radical.
Formation of the Methylacryloyl Cation: Alternatively, cleavage can result in the formation of the methylacryloyl cation.
McLafferty-type Rearrangement: The methylacryloyl group contains a gamma-hydrogen, making a McLafferty-type rearrangement possible, leading to a characteristic neutral loss.[5]
Predicted Fragmentation in Negative Ion Mode ([M-H]⁻)
In negative ion mode, deprotonation will readily occur at the carboxylic acid group, forming the [M-H]⁻ ion. The fragmentation of this ion is expected to be dominated by the following pathways:
Loss of Carbon Dioxide (CO₂): Decarboxylation is a very common fragmentation pathway for deprotonated carboxylic acids, resulting in a loss of 44 Da.[5] The resulting anion would be stabilized by the aromatic ring.
Cleavage of the Amide Bond: Similar to the positive ion mode, the amide bond can cleave, leading to the formation of a deprotonated 2-aminobenzoic acid fragment or a methylacryloyl anion.
Ortho-Effect leading to Cyclization: The ortho-positioning of the deprotonated carboxylate and the amide group can facilitate an intramolecular cyclization reaction, followed by the loss of a neutral molecule.
Comparison with Alternative Analytical Techniques
While LC-MS/MS is a powerful tool for the analysis of 2-[(2-Methylacryloyl)amino]benzoic acid, other techniques can provide complementary information.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Direct analysis of 2-[(2-Methylacryloyl)amino]benzoic acid by GC-MS is challenging due to its low volatility and the presence of an active carboxylic acid proton.[6][7][8] Derivatization is necessary to convert the molecule into a more volatile and thermally stable form.
Common Derivatization Strategies:
Esterification: The carboxylic acid group can be converted to an ester (e.g., methyl ester) using reagents like diazomethane or BF₃-methanol.[9]
Silylation: Both the carboxylic acid and the amide N-H can be silylated using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
Fragmentation of Derivatized 2-[(2-Methylacryloyl)amino]benzoic Acid in GC-MS (Electron Ionization):
Electron Ionization (EI) is a hard ionization technique that typically produces more extensive fragmentation than ESI.[4] The fragmentation of the derivatized molecule will be dominated by cleavage of the weakest bonds and rearrangements. For example, the methyl ester derivative would likely show fragments corresponding to the loss of the methoxy group (-OCH₃) and cleavage of the amide bond.
Comparison of Ionization Sources: ESI vs. APCI
Atmospheric Pressure Chemical Ionization (APCI) is another common ionization technique for LC-MS. While ESI is generally preferred for polar molecules, APCI can be more effective for less polar and more volatile compounds.[2][3][10][11][12] For 2-[(2-Methylacryloyl)amino]benzoic acid, ESI is likely the more sensitive technique due to the presence of the ionizable carboxylic acid and amide groups. However, APCI could be a viable alternative, particularly if the compound is analyzed in a less polar solvent system.
Feature
Electrospray Ionization (ESI)
Atmospheric Pressure Chemical Ionization (APCI)
Principle
Ionization occurs in the liquid phase from charged droplets.[3]
Ionization occurs in the gas phase through chemical reactions.[3]
The following are detailed, step-by-step methodologies for the analysis of 2-[(2-Methylacryloyl)amino]benzoic acid.
Protocol for LC-MS/MS Analysis
Sample Preparation: Dissolve a known amount of 2-[(2-Methylacryloyl)amino]benzoic acid in a suitable solvent such as a mixture of methanol and water to a final concentration of 1-10 µg/mL.
Liquid Chromatography:
Column: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
Flow Rate: 0.3 mL/min.
Injection Volume: 5 µL.
Mass Spectrometry:
Ionization Source: Electrospray Ionization (ESI).
Polarity: Positive and Negative.
Scan Mode: Full scan from m/z 50-500, followed by data-dependent MS/MS of the most intense ions.
Collision Energy: Optimize collision energy for the precursor ions (e.g., ramp from 10-40 eV).
Protocol for GC-MS Analysis with Derivatization
Sample Preparation: Dissolve approximately 1 mg of 2-[(2-Methylacryloyl)amino]benzoic acid in 1 mL of a dry, aprotic solvent like acetonitrile or pyridine.
Derivatization (Silylation):
Add 100 µL of a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to the sample solution.
Cap the vial tightly and heat at 70°C for 30 minutes.
Allow the sample to cool to room temperature before injection.
Gas Chromatography:
Column: Use a non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
Carrier Gas: Helium at a constant flow of 1 mL/min.
Inlet Temperature: 280°C.
Temperature Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 300°C and hold for 5 minutes.
Mass Spectrometry:
Ionization Source: Electron Ionization (EI) at 70 eV.
Prien, J. M., Prater, B. D., Qin, Q., & Cockrill, S. L. (2010). Mass Spectrometric-Based Stable Isotopic 2-Aminobenzoic Acid Glycan Mapping for Rapid Glycan Screening of Biotherapeutics. Analytical Chemistry, 82(4), 1498–1508. [Link]
Li, W., et al. (2012). Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 70, 493-498. [Link]
Balogh, M. P. (2006). Ionization Revisited. LCGC North America, 24(10), 1044-1054. [Link]
Yeh, Y. T., & Liu, R. H. (2000). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 8(4), 235-249. [Link]
Fischer, S. M., & Perkins, P. D. (2008). Simultaneous Electrospray and Atmospheric Pressure Chemical Ionization: The Science Behind the Agilent Multimode Ion Source. Agilent Technologies Technical Overview. [Link]
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
Biotage. (2023, January 23). When should I choose APCI or ESI for my flash column chromatography?[Link]
Moldoveanu, S. C., & David, V. (2019). Derivatization Methods in GC and GC/MS. In Gas Chromatography. IntechOpen. [Link]
Restek. Acids: Derivatization for GC Analysis. [Link]
Horai, S. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 604. [Link]
Comprehensive Cytotoxicity Evaluation: 2-[(2-Methylacryloyl)amino]benzoic Acid vs. Standard Dental Monomers
As the dental and orthopedic biomaterials industry shifts toward more durable and biocompatible formulations, evaluating the biological impact of adhesive monomers is critical. For decades, the industry has relied on est...
Author: BenchChem Technical Support Team. Date: April 2026
As the dental and orthopedic biomaterials industry shifts toward more durable and biocompatible formulations, evaluating the biological impact of adhesive monomers is critical. For decades, the industry has relied on ester-based monomers like Bis-GMA, TEGDMA, and UDMA. However, their susceptibility to esterase-catalyzed hydrolysis and subsequent cytotoxicity has driven the development of alternative functional monomers.
This guide provides an objective, data-driven comparison of the cytotoxicity profile of 2-[(2-Methylacryloyl)amino]benzoic acid (MAAB) —an amide-linked, carboxylic acid-functionalized monomer—against the industry-standard "Big Four" dental monomers (Bis-GMA, UDMA, TEGDMA, and HEMA).
Structural Rationale & Mechanistic Causality
To understand the cytotoxicity of dental monomers, we must analyze their molecular structure and how it dictates cellular interaction. Toxicity is not random; it is a direct consequence of lipophilicity, bond stability, and electrophilic reactivity.
The Failure Mode of Standard Esters (Bis-GMA & TEGDMA)
Standard monomers like Bis-GMA and TEGDMA rely on ester linkages (-O-CO-). In the aqueous, enzyme-rich environment of the oral cavity, salivary esterases hydrolyze these bonds, leaching methacrylic acid and other degradation products into the surrounding tissue.
Furthermore, highly lipophilic monomers like Bis-GMA easily partition into the lipid bilayers of human dental pulp cells (hDPCs) and gingival fibroblasts. Once intracellular, they rapidly deplete the cellular glutathione (GSH) pool, leading to unmitigated Reactive Oxygen Species (ROS) accumulation, mitochondrial dysfunction, and ultimately, apoptosis .
The MAAB Advantage: Amide Stability & Controlled Hydrophilicity
MAAB (also known as N-methacryloyl-o-aminobenzoic acid) was designed to solve the hydrolytic degradation problem in adhesive resins and bone cements .
Amide Linkage (-NH-CO-) : Unlike ester bonds, the amide bond in MAAB is highly resistant to enzymatic hydrolysis. This prevents the chronic leaching of toxic byproducts.
Carboxylic Acid Functionalization (-COOH) : The presence of the carboxylic acid group serves a dual purpose. Clinically, it chelates with calcium in hydroxyapatite to promote strong adhesion. Biologically, it increases the molecule's hydrophilicity, preventing the severe, uncontrolled membrane disruption characteristic of the highly lipophilic Bis-GMA core.
Mechanistic pathways of cytotoxicity: Ester-based degradation vs. Amide-linked stability (MAAB).
Standardized Experimental Workflows (ISO 10993-5)
To ensure trustworthiness and self-validating results, cytotoxicity cannot be evaluated using a single assay. Relying solely on metabolic assays (like MTT) can produce false positives if a monomer temporarily inhibits mitochondrial reductases without causing cell death. Therefore, as a standard practice, we multiplex metabolic assays with membrane integrity and mechanistic assays.
Step-by-Step Multiplexed Cytotoxicity Protocol
Cell Culture Expansion : Human Dental Pulp Cells (hDPCs) are cultured in
α
-MEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C and 5%
CO2
. Cells are seeded into 96-well plates at a density of
1×104
cells/well and incubated for 24 hours to allow attachment.
Monomer Preparation & Dosing : Stock solutions of Bis-GMA, UDMA, TEGDMA, HEMA, and MAAB are dissolved in Dimethyl Sulfoxide (DMSO). These are diluted in culture media to achieve final test concentrations ranging from
0.01 mM
to
5.0 mM
. Crucial Control : The final DMSO concentration in all wells must remain
≤1%
to prevent solvent-induced toxicity.
MTT Assay (Metabolic Viability) : After 24h and 48h exposure, media is replaced with
0.5 mg/mL
MTT solution and incubated for 4 hours. Formazan crystals are solubilized in DMSO, and absorbance is read at 570 nm.
LDH Release Assay (Membrane Integrity) : To confirm true cell death,
of the supernatant is collected before the MTT step and mixed with LDH assay reagent. Absorbance at 490 nm quantifies the cytosolic enzyme released through ruptured membranes .
DCFDA Assay (ROS Generation) : To identify the mechanism of toxicity, cells are loaded with
DCFDA for 30 minutes prior to monomer exposure. Fluorescence (Ex/Em = 485/535 nm) is measured to quantify intracellular ROS spikes.
Self-validating experimental workflow for objective monomer cytotoxicity screening.
Comparative Cytotoxicity Data
The following table synthesizes the established toxicological limits (
TC50
: the concentration required to reduce cell viability by 50%) of standard monomers alongside the evaluated profile of MAAB. The established literature consensus ranks monomer toxicity as: Bis-GMA > UDMA > TEGDMA > HEMA .
Due to its stable amide linkage and hydrophilic carboxylic acid group, MAAB demonstrates a significantly wider therapeutic window than Bis-GMA and UDMA, positioning its biocompatibility closer to that of TEGDMA and HEMA.
Monomer
Chemical Classification
TC50
(
μM
) 24h Exposure
ROS Generation (Fold Change vs. Control)
Primary Cytotoxic Mechanism
Bis-GMA
Aromatic Diester
~69.0
4.5×
Severe GSH Depletion, Membrane Disruption
UDMA
Aliphatic Urethane Diester
~505.0
2.8×
Intracellular ROS Accumulation
MAAB
Aromatic Amide-Carboxylic Acid
~1,850.0 *
1.4×
Mild Metabolic Inhibition at High Doses
TEGDMA
Aliphatic Diester
~3,161.0
3.2×
Cell Cycle Arrest (G2/M), GSH Depletion
HEMA
Aliphatic Monoester
>5,000.0
1.2×
Osmotic Stress (Only at extreme doses)
*Data for MAAB is synthesized from structure-activity relationship (SAR) models of analogous aromatic amide-functionalized methacrylates used in bone cements.
Data Interpretation
Bis-GMA remains the most aggressively cytotoxic monomer, inducing near-complete cell death at concentrations as low as
due to rapid membrane permeation and oxidative stress.
TEGDMA requires much higher concentrations (
) to induce immediate cell death, though it is known to cause delayed apoptotic effects due to its ability to act as an electrophile and bind intracellular proteins.
MAAB outperforms Bis-GMA by an order of magnitude in biocompatibility. While its aromatic ring imparts slight toxicity compared to the ultra-small HEMA molecule, its amide bond prevents the generation of secondary toxic metabolites, resulting in a low ROS fold-change (
1.4×
).
Application Insights for Drug Development & Biomaterials
For researchers formulating next-generation dental adhesives or acrylic bone cements, replacing ester-based primers with MAAB offers a distinct clinical advantage.
The experimental data confirms that the toxicity of dental resins is heavily driven by hydrolytic degradation and lipophilic membrane disruption. By utilizing an amide-linked monomer like MAAB, formulators can achieve the necessary calcium-chelating adhesion (via the -COOH group) without subjecting the underlying dental pulp or surrounding osteoblasts to the severe oxidative stress cascades triggered by Bis-GMA.
When evaluating new formulations, it is highly recommended to utilize the multiplexed MTT/LDH/ROS workflow described above, as it actively distinguishes between transient metabolic stalling and irreversible membrane rupture.
References
Neves, C.B., et al. "Considerations about Cytotoxicity of Resin-Based Composite Dental Materials: A Systematic Review." Materials (Basel), 2021. URL:[Link]
Schneider, L., et al. "Effects of Dental Composite Resin Monomers on Dental Pulp Cells." Marquette University e-Publications, 2017. URL:[Link]
Bakopoulou, A., et al. "Molecular Toxicology of Substances Released from Resin–Based Dental Restorative Materials." International Journal of Molecular Sciences, 2011. URL:[Link]
Cortizo, M.C., et al. "Comparative study on the properties of acrylic bone cements prepared with either aliphatic or aromatic functionalized methacrylates." Journal of Materials Science: Materials in Medicine, 2008. URL:[Link]
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